2-Chloro-4-methyl-1,3-benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUINKKWQLZQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001185-81-4 | |
| Record name | 2-chloro-4-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole: A Key Intermediate for Drug Discovery
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and capacity for diverse functionalization make it a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth examination of a robust and reliable methodology for the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole, a versatile intermediate for further molecular elaboration. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful, high-yield reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.
Introduction: The Strategic Importance of 2-Chlorobenzoxazoles
Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The 2-chloro substituent is of particular strategic importance; it acts as an excellent leaving group, readily displaced by a wide array of nucleophiles (amines, alcohols, thiols, etc.). This reactivity allows the 2-position to serve as a versatile chemical handle for constructing libraries of novel compounds, making 2-chlorobenzoxazoles highly valuable starting materials in drug discovery pipelines.[5][6]
This guide will focus on a one-pot synthesis strategy starting from 2-amino-3-methylphenol, utilizing triphosgene as a safe and effective phosgene surrogate for the crucial cyclization and chlorination steps.
Part 1: Principle of the Reaction & Mechanistic Insight
The synthesis proceeds via a two-stage mechanism within a single reaction vessel: (1) formation of a benzoxazolin-2-one intermediate, followed by (2) conversion to the final 2-chloro product. The traditional approach often involves the use of highly toxic phosgene gas.[5] Our recommended protocol employs triphosgene (bis(trichloromethyl) carbonate), a crystalline, solid reagent that serves as a safer in situ source of phosgene, significantly improving the safety and handling profile of the reaction.[7][8]
-
Stage 1: Cyclocarbonylation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-methylphenol onto a carbonyl carbon of phosgene (generated in situ from triphosgene). This is followed by a second, intramolecular nucleophilic attack from the adjacent hydroxyl group. The elimination of two molecules of HCl, scavenged by a tertiary amine base like triethylamine, drives the formation of the stable 4-methyl-1,3-benzoxazol-2-one intermediate.
-
Stage 2: Chlorination: Upon formation, the benzoxazolin-2-one intermediate is not isolated. Instead, it is treated with the excess phosgene equivalent or a dedicated chlorinating agent formed during the reaction, which converts the cyclic carbamate into the desired 2-chloro-1,3-benzoxazole derivative.
The overall transformation is depicted below:
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
physicochemical properties of 2-Chloro-4-methyl-1,3-benzoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-1,3-benzoxazole
Abstract: This technical guide provides a comprehensive overview of the known and predicted . Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the molecule's characteristics. While experimental data for this specific compound is limited in public literature, this guide leverages data from close structural analogs to provide a robust predictive profile, covering chemical identity, synthesis pathways, analytical characterization, and safety protocols.
Introduction and Molecular Overview
This compound is a halogenated heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the benzoxazole ring—a chlorine atom at the 2-position and a methyl group at the 4-position—are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for synthetic intermediates and potential pharmaceutical applications.
The chlorine atom at the 2-position acts as a good leaving group, rendering the compound a versatile intermediate for nucleophilic substitution reactions to introduce various functional groups and build more complex molecular architectures.
Chemical Identity and Core Properties
Precise identification is critical for any chemical entity. The fundamental identifiers and computed molecular properties for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-Chloro-4-methylbenzoxazole | [1] |
| CAS Number | 1001185-81-4 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| Canonical SMILES | CC1=C2C(=NC(=O2)Cl)C=C1 | - |
| InChIKey | Not readily available | - |
Physicochemical Characteristics: A Comparative Analysis
Experimental physicochemical data for this compound are not widely reported in peer-reviewed literature. To provide researchers with a functional baseline, the following table presents data for the parent compound, 2-Chlorobenzoxazole , and a positional isomer, 2-Chloro-5-methyl-1,3-benzoxazole . These analogs serve as valuable benchmarks for predicting the behavior of the target compound.
Table 3.1: Physicochemical Properties of Analogous Compounds
| Property | 2-Chlorobenzoxazole (Parent Compound) | 2-Chloro-5-methyl-1,3-benzoxazole (Isomer) | Predicted Value for this compound |
| CAS Number | 615-18-9[3] | 3770-60-3[2] | 1001185-81-4[1] |
| Physical Form | Liquid | Solid (Predicted) | Likely a low-melting solid or liquid |
| Melting Point | 7 °C | Not available | Expected to be slightly higher than 7 °C |
| Boiling Point | 201-202 °C | Not available | Expected to be slightly higher than 202 °C |
| Density | 1.345 g/mL at 25 °C | Not available | ~1.3 g/mL |
| Refractive Index (n20/D) | 1.566 | Not available | ~1.57 |
| Calculated LogP | 2.6[4] (for a related carboxylated structure) | 3.1[2] | ~3.1 |
Note: The predicted values are expert estimations based on structure-property relationships and should be confirmed experimentally. The addition of a methyl group typically increases the boiling point and melting point slightly compared to the parent compound.
Synthesis and Reaction Pathways
The synthesis of 2-chlorobenzoxazoles generally proceeds from the corresponding 2-aminophenol derivative. The most established route involves a two-step process: cyclization to form a benzoxazolin-2-one intermediate, followed by chlorination.
Conceptual Synthesis Workflow
The logical pathway to synthesize this compound starts with 4-methyl-2-aminophenol .
-
Step 1: Cyclization. The starting aminophenol is reacted with a phosgene equivalent (e.g., phosgene, diphosgene, or triphosgene) to form the cyclic carbamate, 4-methyl-1,3-benzoxazol-2(3H)-one . This reaction forms the core heterocyclic structure.[5]
-
Step 2: Chlorination. The intermediate benzoxazolinone is then treated with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂), to replace the carbonyl oxygen with two chlorine atoms, which subsequently eliminates to yield the desired 2-chloro-benzoxazole product.[5]
An alternative, though often lower-yielding, pathway involves the chlorination of 4-methyl-2-mercaptobenzoxazole.[6]
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for analogous compounds.[5]
Step 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend 4-methyl-2-aminophenol (1 mole) in an inert, high-boiling solvent (e.g., o-dichlorobenzene, 300 mL).
-
Heat the suspension to 120-130 °C under a nitrogen atmosphere.
-
Slowly introduce phosgene gas (1.2 moles) below the surface of the stirred reaction mixture over 2-3 hours. Alternatively, a solution of triphosgene (0.4 moles) in the same solvent can be added dropwise.
-
Maintain the temperature for an additional hour after the addition is complete to ensure full cyclization, monitoring for the cessation of HCl gas evolution.
-
Cool the reaction mixture and isolate the precipitated product by filtration. Wash with a cold, non-polar solvent (e.g., hexane) and dry under vacuum.
Step 2: Synthesis of this compound
-
Charge a flask with the dried 4-methyl-1,3-benzoxazol-2(3H)-one (1 mole) from the previous step.
-
Add phosphorus pentachloride (PCl₅) (1.1 moles) and gently heat the mixture to 80-90 °C.
-
The reaction is exothermic and will form a melt. Stir the mixture at this temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Analytical Characterization Workflow (Predicted)
Structural confirmation relies on a combination of spectroscopic methods.
References
- 1. 2-chloro-4-methylbenzo[d]oxazole | 1001185-81-4 [chemicalbook.com]
- 2. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-1,3-BENZOXAZOLE | CAS 615-18-9 [matrix-fine-chemicals.com]
- 4. Methyl 2-chloro-1,3-benzoxazole-6-carboxylate | C9H6ClNO3 | CID 58433755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Spectroscopic Signature of 2-Chloro-4-methyl-1,3-benzoxazole: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the benzoxazole scaffold is of paramount importance, appearing in a multitude of biologically active agents and functional materials. The precise characterization of these molecules is fundamental to understanding their structure-activity relationships and ensuring their purity and identity. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a key derivative: 2-Chloro-4-methyl-1,3-benzoxazole .
This document is tailored for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper insight into the causality behind the observed spectral features. By leveraging comparative analysis with structurally related analogues, we will build a comprehensive spectroscopic profile of the target molecule, ensuring a trustworthy and authoritative resource for laboratory applications.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is essential for the correct assignment of spectroscopic signals. The structure and atom numbering for this compound are presented below.
Caption: Molecular structure of this compound.
Synthesis and Characterization: An Overview
The synthesis of this compound typically proceeds via the cyclization of 2-amino-3-methylphenol. This precursor is crucial as the positions of the amino and hydroxyl groups dictate the formation of the benzoxazole ring, while the methyl group's position determines the final substitution pattern.
Experimental Protocol: Synthesis of this compound
The following protocol describes a common synthetic route.
Caption: General synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 2-amino-3-methylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a chlorinating/cyclizing agent such as cyanogen bromide or a phosgene equivalent is added portion-wise at a reduced temperature (typically 0 °C).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent to maximize product recovery.
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons. The predicted chemical shifts are based on the known spectrum of 2-chlorobenzoxazole and the substituent effects of the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~ 7.3 - 7.4 | Doublet | ~ 8.0 |
| H6 | ~ 7.1 - 7.2 | Triplet | ~ 8.0 |
| H7 | ~ 7.2 - 7.3 | Doublet | ~ 8.0 |
| 4-CH₃ | ~ 2.4 - 2.5 | Singlet | - |
Rationale and Interpretation:
-
The aromatic protons (H5, H6, and H7) will resonate in the typical downfield region for aromatic compounds. The electron-withdrawing nature of the chloro-substituted imine and the ether oxygen of the benzoxazole ring deshields these protons.
-
The methyl group at the C4 position is an electron-donating group, which will slightly shield the adjacent aromatic protons.
-
The expected splitting pattern for the aromatic region is a triplet for H6, being coupled to both H5 and H7, and two doublets for H5 and H7, each coupled to H6.
-
The methyl protons (4-CH₃) will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are derived from data for 2-chlorobenzoxazole and 4-methylbenzoxazole.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 152 - 154 |
| C3a | ~ 148 - 150 |
| C4 | ~ 130 - 132 |
| C5 | ~ 124 - 126 |
| C6 | ~ 122 - 124 |
| C7 | ~ 110 - 112 |
| C7a | ~ 140 - 142 |
| 4-CH₃ | ~ 15 - 17 |
Rationale and Interpretation:
-
C2: This carbon is directly attached to the electronegative chlorine, nitrogen, and oxygen atoms, causing it to be significantly deshielded and appear far downfield.
-
C3a and C7a: These are the bridgehead carbons where the oxazole and benzene rings are fused. They are in a heteroaromatic environment and thus resonate at downfield chemical shifts.
-
Aromatic Carbons (C4, C5, C6, C7): These carbons will have chemical shifts in the aromatic region. The C4 carbon, bearing the methyl group, will be downfield. The other aromatic carbons will have shifts influenced by the fused heterocyclic ring.
-
4-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key absorptions are expected to be from the aromatic C-H and C=C bonds, the C=N bond of the oxazole ring, and the C-O and C-Cl bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |
| C=N Stretch | 1650 - 1630 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O Stretch | 1280 - 1200 | Strong |
| C-Cl Stretch | 800 - 700 | Strong |
Rationale and Interpretation:
-
The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
A strong absorption band around 1640 cm⁻¹ is characteristic of the C=N stretching of the oxazole moiety.
-
The strong C-O stretching vibration is indicative of the ether linkage within the heterocyclic ring.
-
A strong band in the lower frequency region (fingerprint region) can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular formula of C₈H₆ClNO, the expected monoisotopic mass is approximately 167.01 g/mol . The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak (M⁺) and its fragments, with a characteristic M+2 peak at about one-third the intensity of the M⁺ peak.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Rationale and Interpretation:
-
Molecular Ion Peak: A prominent molecular ion peak [M]⁺˙ will be observed at m/z 167, with its corresponding isotope peak at m/z 169 due to the presence of ³⁷Cl.
-
Loss of Chlorine: A common fragmentation pathway for chloro-substituted compounds is the loss of a chlorine radical, leading to a fragment ion [M-Cl]⁺ at m/z 132.
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Ring Fragmentation: Benzoxazoles can undergo characteristic ring fragmentation. The loss of carbon monoxide (CO) from the molecular ion would result in a fragment at m/z 139/141. The expulsion of a neutral molecule of hydrogen cyanide (HCN) could also occur, leading to a fragment at m/z 140/142.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of a methyl radical from the [M-Cl]⁺ ion.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in research and development. While direct experimental data may be sparse, a comprehensive and reliable spectroscopic profile can be constructed through a predictive approach grounded in the well-established principles of NMR, IR, and MS, and supported by comparative data from analogous structures. This guide provides the foundational knowledge and expected spectral data to enable researchers to confidently identify and characterize this important benzoxazole derivative. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural elucidation.
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole: Mechanism and Protocol
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials with unique photophysical properties.[1][2] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged motifs in medicinal chemistry.[3][4] Among the functionalized benzoxazoles, 2-chloro-substituted analogues serve as highly versatile synthetic intermediates. The chlorine atom at the 2-position acts as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions to introduce diverse functionalities.
This guide provides a comprehensive technical overview of a primary and industrially relevant synthetic route to 2-Chloro-4-methyl-1,3-benzoxazole. We will delve into the underlying reaction mechanism, offering insights into the causality of experimental choices, and present a detailed, field-proven protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical synthetic transformation.
Core Synthesis Strategy: A Two-Step Approach from 2-Amino-3-methylphenol
The most common and efficient synthesis of this compound commences with the corresponding ortho-aminophenol, in this case, 2-amino-3-methylphenol. The overall transformation is typically achieved in a two-step sequence:
-
Cyclization: Formation of the benzoxazolone ring system through reaction with a phosgene equivalent.
-
Chlorination: Conversion of the resulting benzoxazolone to the final 2-chloro derivative.
A key consideration in modern organic synthesis is the avoidance of highly toxic and hazardous reagents like phosgene gas.[5] Consequently, solid and liquid phosgene substitutes, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), have become the reagents of choice.[5][6] Triphosgene, being a stable crystalline solid, offers significant advantages in handling and safety.[7] It thermally decomposes to generate three equivalents of phosgene in situ, allowing for controlled and safer reactions.[8]
Part 1: Elucidation of the Reaction Mechanism
The synthesis proceeds through two distinct mechanistic stages. Understanding these pathways is critical for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Cyclocarbonylation to form 4-methyl-1,3-benzoxazol-2(3H)-one
The initial step involves the reaction of 2-amino-3-methylphenol with a carbonyl source, such as phosgene (generated in situ from triphosgene), to form the cyclic carbamate, 4-methyl-1,3-benzoxazol-2(3H)-one.
The plausible mechanism is as follows:
-
Nucleophilic Attack by the Amino Group: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-methylphenol on the electrophilic carbonyl carbon of phosgene. This forms a carbamoyl chloride intermediate.
-
Intramolecular Cyclization: The hydroxyl group, positioned ortho to the newly formed carbamoyl chloride, then acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the carbamoyl chloride.
-
Proton Transfer and Elimination: A subsequent proton transfer and elimination of a chloride ion leads to the formation of the stable, five-membered benzoxazolone ring. This cyclization is a classic example of an intramolecular nucleophilic acyl substitution.
Caption: Mechanism of benzoxazolone formation.
Stage 2: Chlorination to yield this compound
The second stage involves the conversion of the benzoxazolone intermediate to the desired 2-chlorobenzoxazole. This is typically achieved using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[9][10]
The mechanism with PCl₅ can be outlined as follows:
-
Activation of the Carbonyl Group: The lone pair of electrons on the oxygen atom of the benzoxazolone's carbonyl group attacks the electrophilic phosphorus atom of PCl₅.
-
Chloride Attack and Ring Opening: A chloride ion then attacks the carbonyl carbon, leading to the opening of the five-membered ring and the formation of an intermediate.
-
Elimination and Rearomatization: The intermediate undergoes elimination of POCl₃ and HCl to yield the final product, this compound, thereby restoring the aromaticity of the benzoxazole ring system.
Caption: Mechanism of chlorination of benzoxazolone.
Part 2: Experimental Protocol and Data
The following protocol details a robust and reproducible method for the synthesis of this compound. This procedure is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Amino-3-methylphenol | 123.15 | 1.23 g | 10 | Starting Material |
| Triphosgene | 296.75 | 1.09 g | 3.67 | Carbonyl Source |
| Triethylamine | 101.19 | 2.8 mL | 20 | Base |
| Phosphorus Pentachloride | 208.24 | 2.50 g | 12 | Chlorinating Agent |
| Toluene | - | 50 mL | - | Solvent |
| Dichloromethane | - | 50 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | 30 mL | - | Quenching |
| Brine | - | 30 mL | - | Washing |
| Anhydrous MgSO₄ | - | - | - | Drying Agent |
Step-by-Step Methodology
Step 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-amino-3-methylphenol (1.23 g, 10 mmol) and toluene (50 mL).
-
Stir the mixture at room temperature to obtain a clear solution.
-
In a separate flask, dissolve triphosgene (1.09 g, 3.67 mmol) in toluene (20 mL).
-
Add the triphosgene solution dropwise to the stirred solution of 2-amino-3-methylphenol over a period of 30 minutes at 0 °C (ice bath).
-
After the addition is complete, add triethylamine (2.8 mL, 20 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 110 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate, 4-methyl-1,3-benzoxazol-2(3H)-one, can be isolated by filtration if desired, or used directly in the next step.
Step 2: Synthesis of this compound
-
To the reaction mixture from Step 1, carefully add phosphorus pentachloride (2.50 g, 12 mmol) portion-wise at room temperature. Caution: The addition of PCl₅ can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for an additional 2 hours.
-
Monitor the conversion of the intermediate to the product by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 50 g).
-
Extract the aqueous mixture with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Overall Workflow Visualization
The entire synthetic process, from starting materials to the final purified product, can be visualized as a streamlined workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 10. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
biological activity of 2-Chloro-4-methyl-1,3-benzoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-4-methyl-1,3-benzoxazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a comprehensive spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6][7] This guide focuses on the derivatives of this compound, a versatile synthetic intermediate. We will explore the synthesis, mechanisms of action, and therapeutic potential of these derivatives, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in modern therapeutic design.
The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery
Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This aromatic structure is considered a "privileged scaffold" because it can interact with multiple biological targets with high affinity.[1] The versatility of the benzoxazole ring allows for substitutions at various positions, particularly at the 2-position, which significantly modulates its pharmacological profile.[8][9] Derivatives have been developed as kinase inhibitors, antiviral agents, anticancer therapeutics, and more, demonstrating the broad utility of this chemical motif.[1][6][8] The this compound moiety, in particular, serves as a reactive and efficient starting point for creating diverse libraries of bioactive molecules.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the benzoxazole scaffold have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth, proliferation, and metastasis.[4][10]
Mechanism of Action: A Multi-pronged Attack on Cancer
-
Kinase Inhibition: A primary mechanism for the anticancer effects of benzoxazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[11] Several novel benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[11][12] One study identified a derivative, compound 12l , with a VEGFR-2 inhibitory IC50 of 97.38 nM.[12]
-
Aurora B Kinase Inhibition: Aurora B kinase is essential for proper chromosome segregation during mitosis. Its inhibition leads to mitotic catastrophe and cell death in cancer cells. A series of benzoxazole analogs were synthesized and found to be promising inhibitors of Aurora B kinase, with compound 13q demonstrating good efficacy in a prostate cancer xenograft model.[13]
-
c-Met and RET Kinase Inhibition: Other receptor tyrosine kinases like c-Met and RET are also viable targets. Dual inhibitors targeting both VEGFR-2 and c-Met have been developed, with compound 11b showing strong potential for targeted breast cancer therapy.[14] Additionally, derivatives have been designed as novel RET kinase inhibitors.[15]
-
-
Induction of Apoptosis: Many benzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the expression of key apoptosis-related proteins. For instance, potent derivatives have been shown to cause a significant increase in the levels of pro-apoptotic proteins like Bax and Caspase-3, while simultaneously reducing the levels of the anti-apoptotic protein Bcl-2.[11][12]
-
Prodrug Activation via Cytochrome P450: Some benzoxazole derivatives function as prodrugs. One study developed analogues of Phortress, an anticancer prodrug.[10] In this mechanism, the benzoxazole compound is metabolized by the cytochrome P450 enzyme CYP1A1 into a potent agonist of the aryl hydrocarbon receptor (AhR).[10] This activation switches on gene expression that leads to anticancer activity, a mechanism that has shown promise in colon, breast, and lung carcinoma cell lines.[10]
-
PARP-2 Inhibition: Poly (ADP-ribose) polymerase-2 (PARP-2) is an enzyme involved in DNA repair. Inhibiting PARP-2 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. Benzoxazole derivatives have been successfully designed as potent PARP-2 inhibitors for treating breast cancer.[16]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
| Benzoxazole-hydrazide | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibition | [12] |
| Benzoxazole-hydrazide | MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibition | [12] |
| Phortress Analogue (3n) | HT-29 (Colon) | Attractive Effect | CYP1A1 Induction | [10] |
| Reversed Amide (11) | MDA-MB-231 (Breast) | 5.63 | PARP-2 Inhibition | [16] |
| Reversed Amide (12) | MDA-MB-231 (Breast) | 6.14 | PARP-2 Inhibition | [16] |
| Piperidinyl-benzoxazole (11b) | MCF-7 (Breast) | Potent Activity | Dual VEGFR-2/c-Met Inhibition | [14] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of newly synthesized compounds.[16]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well.[16]
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Sorafenib).[10][16]
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualization: VEGFR-2 Signaling Pathway
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Chloro-4-methyl-1,3-benzoxazole Scaffold: A Versatile Electrophilic Core for Modern Medicinal Chemistry
Abstract: The benzoxazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, highly versatile building block: 2-Chloro-4-methyl-1,3-benzoxazole. The strategic placement of a chloro group at the 2-position transforms the benzoxazole core into a reactive electrophilic hub, ideal for nucleophilic substitution and the generation of diverse compound libraries.[4] The additional methyl group at the 4-position provides a subtle yet significant steric and electronic influence that can be exploited for modulating pharmacokinetic and pharmacodynamic properties. This document serves as an in-depth guide for researchers and drug development professionals, detailing the synthesis, reactivity, and vast therapeutic potential of this scaffold in areas including oncology, infectious diseases, and inflammation.[1][5]
Introduction: The Benzoxazole Moiety in Drug Discovery
Privileged Scaffolds in Medicinal Chemistry
In medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The benzoxazole core is a quintessential example of such a scaffold.[3][6] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to effectively interact with the active sites of various proteins and enzymes.[2][3] This inherent versatility has made benzoxazole and its derivatives a subject of intense investigation, leading to the development of numerous therapeutic agents.[1][2]
The Unique Role of the 2-Chloro Substituent
While the benzoxazole core itself is biologically relevant, the introduction of a chlorine atom at the C2 position dramatically enhances its utility as a synthetic intermediate.[4] Chlorine is an excellent leaving group, making the C2 carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application, providing a reliable and efficient "handle" for chemists to introduce a wide array of functional groups and build extensive libraries of novel compounds for biological screening.[4] The presence of chlorine is a key feature in over 250 FDA-approved drugs, highlighting its importance in modulating the electronic and pharmacokinetic properties of molecules.[7]
Physicochemical and Reactivity Profile
Synthesis and Characterization
The synthesis of the core scaffold, this compound, typically begins with the corresponding 2-amino-3-methylphenol. A common and efficient method involves a cyclization reaction with a phosgene equivalent, which installs the carbonyl group that is subsequently converted to the 2-chloro functionality. Various synthetic routes have been developed for benzoxazoles, often involving the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives.[8][9]
The Electrophilic Nature of the C2 Position
The aromaticity of the benzoxazole ring system, combined with the electron-withdrawing nature of the ring oxygen, nitrogen, and the C2-chloro substituent, renders the C2 carbon significantly electron-deficient. This pronounced electrophilicity is the key to its synthetic versatility, allowing for facile reactions with a broad range of nucleophiles.
Table 1: Key Physicochemical Properties of 2-Chlorobenzoxazole
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO | PubChem[10] |
| Molecular Weight | 153.57 g/mol | PubChem[10] |
| Boiling Point | 201.5 °C | Guidechem[4] |
| Density | 1.377 g/cm³ | Guidechem[4] |
| Appearance | Transparent yellow liquid | Guidechem[4] |
| Reactivity | Reactive with water, alcohols, amines | Guidechem[4] |
Synthetic Pathways: Library Generation via Nucleophilic Aromatic Substitution
Core Concept: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway exploited in the derivatization of this compound is Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic substitution, this reaction does not require a metal catalyst. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic C2 carbon, forming a temporary, stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.
Workflow Diagram: From Core Scaffold to Diverse Library
The following diagram illustrates the central role of this compound as a starting material for generating a diverse library of C2-substituted derivatives.
Caption: Synthetic workflow for derivatizing the core scaffold.
Protocol 1: General Procedure for Amination at the C2 Position
This protocol describes a standard method for synthesizing 2-amino-4-methyl-1,3-benzoxazole derivatives, a class of compounds frequently investigated for their biological activity.[11]
-
Reagents & Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 °C to 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product. Collect the solid by filtration. If the product is an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography on silica gel.
Therapeutic Applications and Biological Targets
The benzoxazole scaffold is a cornerstone in the development of agents targeting a multitude of diseases.[1][5][12] Derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[3]
Anticancer Activity: Targeting Kinases and Apoptotic Pathways
Many 2-substituted benzoxazole derivatives have demonstrated potent anticancer activity.[5][13] A key mechanism of action is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.
-
Mechanism Insight: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[6] Certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating the therapeutic potential of this scaffold.[6]
Signaling Pathway Diagram: VEGFR-2 Inhibition
This diagram illustrates how a benzoxazole-based inhibitor can block the VEGFR-2 signaling cascade, thereby preventing tumor angiogenesis.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Page loading... [guidechem.com]
- 5. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 2-Chloro-4-methyl-1,3-benzoxazole
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methyl-1,3-benzoxazole
Foreword: A Senior Application Scientist's Perspective
The benzoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activity.[1][2] However, the journey from a promising molecule to a viable product is paved with rigorous physicochemical characterization. Among the most critical parameters are solubility and stability, which dictate a compound's bioavailability, formulation, shelf-life, and ultimately, its therapeutic or functional success.
This guide focuses on a specific, highly reactive derivative: this compound. The presence of the 2-chloro substituent renders the benzoxazole ring particularly susceptible to nucleophilic attack, making a thorough understanding of its stability profile imperative. This document is not a mere recitation of data; it is a technical manual designed for the practicing researcher. We will delve into the causality behind experimental design, providing not just protocols, but the strategic thinking required to generate robust, reliable, and insightful data for drug development and scientific research.
Physicochemical Profile and Structural Insights
Understanding the fundamental properties of this compound is the first step in predicting its behavior. The molecule's architecture—a fusion of a benzene ring and an oxazole ring, functionalized with a lipophilic methyl group and an electrophilic chloro group—governs its interactions with solvents and its intrinsic reactivity.
While specific experimental data for the 4-methyl isomer is sparse in public literature, we can extrapolate from closely related analogs such as 2-chloro-5-methyl-1,3-benzoxazole and the parent 2-chlorobenzoxazole to build a reliable physicochemical profile.[3][4][5]
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₆ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| CAS Number | 3770-60-3 (for 5-methyl isomer) | [3] |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | [5] |
| Melting Point | 7 °C (for 2-chlorobenzoxazole) | [5] |
| Boiling Point | 201-202 °C (for 2-chlorobenzoxazole) | [5] |
| Calculated LogP | ~2.5 - 3.0 (Estimated) | - |
| pKa (Predicted) | Extremely weak base (essentially neutral). | [1] |
Solubility Assessment: From Theory to Practice
A compound's solubility is a critical determinant of its utility, especially in pharmaceutical applications where aqueous solubility is often linked to bioavailability.
Theoretical Solubility Profile
The structure of this compound suggests low aqueous solubility. The aromatic rings and the methyl group contribute to its lipophilic character. While the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, they are sterically hindered within the fused ring system. The chloro group further increases lipophilicity. Consequently, the compound is expected to be sparingly soluble in water and polar protic solvents but should exhibit good solubility in non-polar and polar aprotic organic solvents like DMSO, DMF, and chlorinated solvents.[6]
Factors Influencing Solubility
The interplay of several environmental and structural factors dictates the dissolution of this compound. Understanding these relationships is key to developing effective formulation and analytical strategies.
Caption: Key factors governing the solubility of the target compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, ensuring a self-validating system through rigorous equilibration and accurate quantification.
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound
-
Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of the solid compound to each vial (e.g., 5-10 mg).
-
Rationale: Ensuring an excess of solid material is crucial to achieve a saturated solution, which is the definition of thermodynamic solubility.
-
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 48 hours.
-
Rationale: A prolonged equilibration period (24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.
-
-
Phase Separation: After equilibration, allow the vials to stand for 1-2 hours. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.
-
Rationale: Complete removal of solid particulates is critical to prevent artificially high concentration readings.
-
-
Sample Preparation: Carefully transfer a known aliquot of the clear supernatant to a new vial and dilute it with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µM) by accounting for the dilution factor.
| Solvent | Expected Solubility Range (µg/mL) |
| Deionized Water | < 10 |
| PBS (pH 7.4) | < 10 |
| Methanol | > 1000 |
| Acetonitrile | > 1000 |
| Dimethyl Sulfoxide (DMSO) | > 5000 |
Stability Assessment and Degradation Pathway Elucidation
Stability testing is a non-negotiable aspect of chemical and pharmaceutical development. Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Predicted Chemical Instability
The benzoxazole ring, particularly when substituted with a good leaving group like chlorine at the C2 position, is susceptible to hydrolysis.[10] This reaction involves the cleavage of the oxazole ring and is the primary anticipated degradation pathway under both acidic and basic conditions.
Caption: Proposed hydrolytic degradation pathway of the target compound.
Experimental Protocols: Forced Degradation Studies
The following protocols are designed to intentionally degrade the compound under controlled conditions to an extent of 5-20% degradation, which is ideal for identifying primary degradants.[11]
Core Workflow:
Caption: General workflow for forced degradation studies.
A. Acidic Hydrolysis
-
Sample Preparation: To 1 mL of a 1 mg/mL stock solution in Acetonitrile, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the sample in a sealed vial at 60 °C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
Analysis: Dilute with mobile phase and analyze by HPLC.
B. Basic Hydrolysis
-
Sample Preparation: To 1 mL of a 1 mg/mL stock solution in Acetonitrile, add 1 mL of 0.2 M NaOH.
-
Incubation: Incubate at 60 °C.
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster).
-
Quenching: Neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Analysis: Dilute and analyze by HPLC.
C. Oxidative Degradation
-
Sample Preparation: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 4, 8, 24, and 48 hours.
-
Quenching: No quenching is typically required, but samples should be analyzed promptly.
-
Analysis: Dilute and analyze by HPLC.
D. Thermal Degradation
-
Sample Preparation: Place a known quantity of the solid compound in a clear glass vial.
-
Incubation: Store the vial in a calibrated oven at 80 °C.
-
Time Points: At 1, 3, and 7 days, remove a sample, dissolve it in a known volume of solvent, and prepare for analysis.
-
Analysis: Analyze by HPLC.
Stability-Indicating Analytical Method
A robust, stability-indicating method is the cornerstone of any stability study. Its purpose is to quantify the decrease in the active substance while simultaneously detecting the appearance of degradation products.
-
Technique: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from potentially more polar degradants. For example, a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Validation: The method must be validated for specificity, demonstrating that the peak for this compound is free from interference from any degradants, excipients, or placebo components. Peak purity analysis using a PDA detector is essential.
Conclusion and Strategic Implications
This technical guide provides a comprehensive framework for evaluating the . The evidence strongly suggests that this compound is a lipophilic molecule with poor aqueous solubility, necessitating formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions for potential in vivo applications.
Furthermore, the compound's primary liability is its susceptibility to hydrolysis, a critical consideration for its handling, storage, and formulation. The forced degradation protocols outlined herein provide a robust pathway to understanding its degradation profile, which is fundamental for regulatory submissions and ensuring product quality and safety. The insights gained from these studies are not merely academic; they are actionable intelligence for chemists, formulation scientists, and regulatory professionals in the field of drug development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2-Chlorobenzoxazole 99 615-18-9 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
CAS number and molecular weight of 2-Chloro-4-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methyl-1,3-benzoxazole is a halogenated heterocyclic compound belonging to the benzoxazole class of molecules. The benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4][5][6] These derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][6][7][8] The introduction of a chloro group at the 2-position and a methyl group at the 4-position of the benzoxazole core can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation and as a building block in the synthesis of more complex molecules.[6]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1001185-81-4 | ChemicalBook |
| Molecular Formula | C₈H₆ClNO | ChemicalBook |
| Molecular Weight | 167.59 g/mol | ChemicalBook, PubChem[9] |
| IUPAC Name | This compound | - |
| Appearance | (Predicted) White to off-white crystalline solid | - |
| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
Synthesis of this compound
The synthesis of 2-substituted benzoxazoles typically involves the cyclization of a corresponding 2-aminophenol derivative.[6][10][11][12] For this compound, a common and effective synthetic strategy involves the reaction of 2-amino-3-methylphenol with a suitable reagent to introduce the 2-chloro-substituted carbon. A plausible and widely utilized method involves the use of phosgene or a phosgene equivalent, followed by a chlorination step.
Experimental Protocol: Two-Step Synthesis from 2-Amino-3-methylphenol
This protocol describes a representative two-step synthesis of this compound starting from 2-amino-3-methylphenol.
Step 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one
-
Reaction Setup: In a well-ventilated fume hood, suspend 2-amino-3-methylphenol (1.0 eq) in an appropriate aprotic solvent such as o-dichlorobenzene in a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer.[13]
-
Phosgenation: Under an inert atmosphere (e.g., nitrogen), heat the suspension to approximately 120°C.[13] Carefully introduce phosgene gas (1.2 eq) or a phosgene equivalent like triphosgene into the reaction mixture over a period of 2 hours.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 4-methyl-1,3-benzoxazol-2(3H)-one, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.
Step 2: Chlorination of 4-methyl-1,3-benzoxazol-2(3H)-one
-
Reaction Setup: In a round-bottom flask, suspend the dried 4-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in a high-boiling point inert solvent like o-dichlorobenzene.[13]
-
Chlorination: Add phosphorus pentachloride (PCl₅) (3.0-5.0 eq) to the suspension.[13] Heat the reaction mixture to 140-170°C and maintain this temperature for several hours.[13]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the formation of the desired product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess PCl₅ by slowly adding the reaction mixture to ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices
-
Choice of Starting Material: 2-Amino-3-methylphenol is the logical precursor as it contains the necessary benzene ring with the amino and hydroxyl groups in the ortho position, along with the methyl group at the correct position for the final product.
-
Phosgenation: Phosgene and its equivalents are effective reagents for the formation of the cyclic carbamate intermediate, benzoxazolinone. This intermediate is stable and can be readily isolated.
-
Chlorination with PCl₅: Phosphorus pentachloride is a powerful chlorinating agent that effectively converts the carbonyl group of the benzoxazolinone into the desired 2-chloro functionality. The high reaction temperature is necessary to drive this conversion to completion.[13]
-
Solvent Choice: High-boiling point, inert solvents like o-dichlorobenzene are used to accommodate the high reaction temperatures required for the chlorination step.[13]
Synthetic Workflow Diagram
Caption: A two-step synthesis of this compound.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the electrophilic nature of the C2 carbon, which is activated by the adjacent electronegative chlorine and nitrogen atoms. This makes it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution at C2
The chloro group at the 2-position is a good leaving group and can be readily displaced by various nucleophiles. This reactivity allows for the facile introduction of a wide range of functional groups at this position, making this compound a versatile intermediate for the synthesis of a library of 2-substituted-4-methylbenzoxazoles.
Potential Nucleophiles:
-
Amines: Reaction with primary or secondary amines can yield 2-amino-4-methylbenzoxazole derivatives.
-
Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.
-
Thiols: Thioether linkages can be formed through reaction with thiols.
-
Organometallic Reagents: Carbon-carbon bond formation can be achieved using organometallic reagents like Grignard or organolithium reagents.
Logical Relationship of Reactivity
Caption: Nucleophilic substitution at the C2 position of this compound.
Potential Applications in Drug Development and Research
The benzoxazole core is a key pharmacophore in many therapeutic agents.[3][6] The ability to easily modify the 2-position of this compound makes it an attractive starting material for the synthesis of novel drug candidates.
-
Antimicrobial Agents: Many 2-substituted benzoxazoles exhibit potent antibacterial and antifungal activities.[1][3][8] By introducing various substituents at the 2-position, novel antimicrobial compounds can be synthesized and screened for their efficacy.
-
Anticancer Agents: The benzoxazole scaffold is present in several anticancer compounds.[1][3][7][8] Derivatives of this compound could be explored for their cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The rigid, planar structure of the benzoxazole ring system makes it a suitable scaffold for designing enzyme inhibitors. Modifications at the 2-position can be tailored to fit the active site of specific enzymes.
-
Molecular Probes: The benzoxazole core can also be a part of fluorescent molecules. Functionalization of this compound could lead to the development of novel molecular probes for biological imaging and assays.
Safety and Handling
As with all chlorinated organic compounds and reagents used in its synthesis, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling of Reagents: Phosgene is an extremely toxic gas and should only be handled by trained personnel with appropriate safety measures in place. Phosphorus pentachloride is corrosive and reacts violently with water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactive nature of the 2-chloro substituent provide a versatile platform for the development of a wide range of novel benzoxazole derivatives. Further exploration of the biological activities of these derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijcps.org [ijcps.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Methodological & Application
Application Note & Detailed Protocol: A Robust Two-Step Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole, a key heterocyclic intermediate in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is presented as a reliable two-step process, beginning with the cyclization of 2-amino-3-methylphenol to form the benzoxazolone intermediate, followed by a robust chlorination reaction. This guide includes detailed reaction setup, purification, characterization, and troubleshooting to ensure reproducible, high-yield results.
Introduction and Scientific Background
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of a chlorine atom at the 2-position transforms the benzoxazole into a versatile electrophilic building block. This reactive site is amenable to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries for drug discovery and other applications.
This compound, in particular, serves as a crucial precursor for synthesizing targeted derivatives where the methyl group at the 4-position provides steric and electronic influence on the molecule's overall properties. The synthetic route detailed herein is optimized for clarity, safety, and efficiency, proceeding through a stable benzoxazolone intermediate. This approach avoids the direct handling of more hazardous reagents in a one-pot setup and allows for the isolation and purification of the intermediate, ensuring high purity in the final product.
The overall transformation is a two-step process:
-
Cyclization: Reaction of 2-amino-3-methylphenol with a carbonylating agent to form 4-methyl-1,3-benzoxazol-2(3H)-one.
-
Chlorination: Conversion of the benzoxazolone intermediate to the target 2-chloro derivative using a potent chlorinating agent.
Reaction Mechanism and Workflow Visualization
The synthesis proceeds via an initial nucleophilic attack of the amino group of 2-amino-3-methylphenol on a carbonyl source, followed by intramolecular cyclization to form the stable 5-membered benzoxazolone ring. The subsequent chlorination step involves the conversion of the amide-like carbonyl group into a reactive chloro-imine functionality.
Diagram 1: Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Diagram 2: Experimental Workflow Overview
Caption: Step-by-step experimental workflow.
Detailed Synthesis Protocol
This protocol is based on established methods for the synthesis of analogous 2-chlorobenzoxazoles, adapted for the 4-methyl substrate.[1][2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Supplier | Purity |
| 2-Amino-3-methylphenol | C₇H₉NO | 123.15 | 1.0 | 5.0 g | Sigma-Aldrich | ≥96% |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 0.4 | 4.8 g | Sigma-Aldrich | ≥98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 6.1 g (8.4 mL) | Fisher Scientific | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | VWR | Anhydrous |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 5.0 | 31.1 g (19.0 mL) | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | ~0.5 mL | Fisher Scientific | Anhydrous |
Safety Precaution: This synthesis involves highly toxic and corrosive reagents, including triphosgene (a phosgene equivalent) and phosphorus oxychloride. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 4-Methyl-1,3-benzoxazol-2(3H)-one
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-methylphenol (5.0 g, 40.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (8.4 mL, 60.9 mmol) to the suspension.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (4.8 g, 16.2 mmol, 0.4 eq.) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Triphosgene is a safer solid substitute for gaseous phosgene. It reacts with the amine to form an intermediate carbamoyl chloride, which then undergoes intramolecular cyclization. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 4-methyl-1,3-benzoxazol-2(3H)-one as a white or off-white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), place the dried 4-methyl-1,3-benzoxazol-2(3H)-one (e.g., 3.0 g, 20.1 mmol) from Step 1.
-
Reagent Addition: Add phosphorus oxychloride (9.4 mL, 100.5 mmol, 5.0 eq.) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Causality Note: Phosphorus oxychloride is the chlorinating agent. DMF acts as a catalyst to form a Vilsmeier-Haack type intermediate, which facilitates the chlorination of the amide carbonyl.[2]
-
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring in the fume hood. This is a highly exothermic and gas-evolving step.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford this compound as the final product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M/z for C₈H₆ClNO: 167.01).
-
Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch from the intermediate and the appearance of characteristic C=N and C-Cl stretches.
Troubleshooting and Field Insights
-
Low Yield in Step 1: Ensure the 2-amino-3-methylphenol is of high purity and the DCM is anhydrous. Moisture can consume the triphosgene. Incomplete reaction can be addressed by increasing the reaction time or adding a slight excess of triphosgene.
-
Difficult Chlorination in Step 2: If the reaction stalls, the addition of a small amount of a tertiary amine base (like N,N-diisopropylethylamine) can sometimes facilitate the reaction. Ensure the reflux temperature is adequate.
-
Work-up Issues: The quenching of POCl₃ is highly hazardous. Always add the reaction mixture to ice, never the other way around. Perform this step slowly in an efficient fume hood.
-
Purification Challenges: The final product can be sensitive to hydrolysis on silica gel. It is advisable to use a non-polar eluent system and run the column relatively quickly. Neutralizing the silica gel with triethylamine in the slurry can also prevent degradation.
References
Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted Benzoxazoles
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This structural motif is of paramount importance in medicinal chemistry and drug discovery, as it forms the core of numerous pharmacologically active molecules.[2][3] Derivatives of benzoxazole exhibit a broad and potent spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4][5][6] The versatility and "privileged" nature of the benzoxazole scaffold have cemented its status as a key target for synthetic chemists in both academic and industrial research, particularly in the development of novel therapeutic agents.[4][5]
This technical guide provides an in-depth overview of the principal synthetic strategies for preparing 2-substituted benzoxazoles, with a practical focus on methods commencing from the readily available precursor, o-aminophenol. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and offer comparative data to guide methodology selection.
Core Synthetic Strategies & Mechanistic Rationale
The construction of the benzoxazole ring from o-aminophenol fundamentally involves a condensation reaction with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration (or oxidation) step.[7][8] The choice of this electrophilic partner dictates the reaction conditions and overall efficiency.
The general mechanism proceeds via initial acylation or Schiff base formation at the more nucleophilic amino group of o-aminophenol, followed by intramolecular attack by the hydroxyl group and subsequent elimination of water to form the aromatic benzoxazole ring system.[7]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Chloro-4-methyl-1,3-benzoxazole as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-4-methyl-1,3-benzoxazole as a pivotal building block in modern organic synthesis. The benzoxazole motif is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds, making efficient methods for its functionalization highly valuable.[1][2][3] This document moves beyond a simple listing of reactions to explain the underlying principles and causality behind experimental choices. We detail the core reactivity of this heterocycle, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Included are field-proven, step-by-step protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, designed for immediate application by researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of this compound
The 2-substituted benzoxazole core is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] this compound serves as an ideal precursor for elaborating this valuable scaffold. Its key feature is the chloro-substituent at the 2-position of the benzoxazole ring. This position is electronically activated, making the chlorine atom an excellent leaving group for two major classes of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the heterocyclic ring system facilitates the displacement of the chloride by a wide range of nucleophiles.[5][6]
-
Cross-Coupling Reactions: The C-Cl bond provides a handle for powerful palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds, significantly expanding synthetic possibilities.[7][8]
The 4-methyl group provides a subtle electronic and steric marker without interfering with the primary reactivity at the C2 position, making this building block a versatile tool for creating diverse molecular architectures.
Core Synthetic Applications & Mechanistic Insights
The utility of this compound stems from the electrophilic character of the C2 carbon. The diagram below illustrates the primary synthetic pathways accessible from this building block.
Caption: Primary reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the most direct functionalization route. The reaction proceeds via a two-step addition-elimination sequence, where a nucleophile attacks the electrophilic C2 carbon to form a stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.
-
Amination: Reaction with primary or secondary amines yields 2-amino-benzoxazole derivatives.
-
Alkoxylation/Aryloxylation: Treatment with alcohols or phenols, typically in the presence of a base, forms 2-alkoxy or 2-aryloxy ethers.
-
Thiolation: Reaction with thiols produces 2-thioether derivatives.[5]
The feasibility of these reactions makes this compound a direct precursor to a wide array of 2-substituted analogs.
Palladium-Catalyzed Cross-Coupling Reactions
For more complex C-N and C-C bond formations, palladium-catalyzed cross-coupling is the method of choice. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems have made their use routine and efficient.[9]
This reaction is a premier method for forming C-N bonds.[7] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10]
Causality: The use of sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines) is critical. These ligands promote the formation of highly active, monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step, which is often slow for electron-rich aryl partners like the benzoxazole ring.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine-Pd(II) complex without competing in side reactions.
The Suzuki reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron reagent with a halide.[8][11] The catalytic cycle involves three key steps: oxidative addition of the 2-chlorobenzoxazole to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond.[8]
Causality: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step. It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transfer of the organic group to the palladium(II) center. The choice of solvent and the presence of water can also significantly influence reaction rates and yields.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound.
Workflow Visualization: A typical experimental setup for an inert-atmosphere cross-coupling reaction is outlined below. Proper degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(4-methylbenzo[d]oxazol-2-yl)morpholine.
Table 1: Reagents for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
|---|---|---|---|
| This compound | 1.0 | 167.6 mg | Electrophile |
| Morpholine | 1.2 | 104.5 mg (104.5 µL) | Nucleophile |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.5 mg | Base |
| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 9.2 mg | Palladium Precatalyst |
| XPhos | 0.03 (3 mol %) | 14.3 mg | Ligand |
| Toluene | - | 4 mL | Solvent |
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (167.6 mg, 1.0 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add dry, degassed toluene (4 mL) via syringe. Follow with the addition of morpholine (104.5 µL, 1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of 2-(4-methoxyphenyl)-4-methylbenzo[d]oxazole.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
|---|---|---|---|
| This compound | 1.0 | 167.6 mg | Electrophile |
| 4-Methoxyphenylboronic Acid | 1.5 | 227.9 mg | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276.4 mg | Base |
| Pd(PPh₃)₄ | 0.03 (3 mol %) | 34.7 mg | Catalyst |
| 1,4-Dioxane | - | 4 mL | Solvent |
| Water | - | 1 mL | Co-solvent / Base Activator |
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask with a stir bar, add this compound (167.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (227.9 mg, 1.5 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Inerting: Seal the flask with a septum and perform three evacuate/backfill cycles with argon gas.
-
Reagent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-12 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude solid by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to afford the desired biaryl product.
Conclusion
This compound is a highly effective and versatile building block for accessing a rich diversity of functionalized benzoxazole derivatives. Its well-defined reactivity at the C2 position allows for predictable and high-yielding transformations through both nucleophilic substitution and modern cross-coupling methodologies. The protocols provided herein serve as a reliable foundation for researchers aiming to leverage this key intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
The Strategic Application of 2-Chloro-4-methyl-1,3-benzoxazole in the Synthesis of Bioactive Compounds: A Technical Guide for Researchers
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a wide spectrum of biological activities.[1] This guide focuses on a particularly versatile, yet underexplored, building block: 2-Chloro-4-methyl-1,3-benzoxazole . The strategic placement of a chlorine atom at the 2-position renders this site highly susceptible to nucleophilic substitution, making it an excellent starting point for the synthesis of a diverse library of 2-substituted-4-methyl-1,3-benzoxazole derivatives. The presence of the methyl group at the 4-position offers a subtle yet potentially significant modification to the electronic and steric properties of the resulting molecules, which can influence their biological target interactions and pharmacokinetic profiles.
This document provides a comprehensive overview of the synthesis of this compound and its application in the preparation of novel bioactive compounds. We will delve into detailed experimental protocols, the rationale behind procedural choices, and the potential therapeutic applications of the resulting derivatives.
The Synthetic Utility of this compound: A Gateway to Novel Bioactive Molecules
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent electronegative oxygen and nitrogen atoms of the oxazole ring. This makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity allows for the facile introduction of a wide array of functional groups at the 2-position, providing a straightforward route to a diverse range of potential drug candidates.
The general scheme for the nucleophilic substitution on this compound is depicted below. This reaction is typically carried out in the presence of a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.
Caption: General scheme for nucleophilic substitution on this compound.
Part 1: Synthesis of the Key Intermediate: this compound
A direct and reliable synthesis protocol for this compound is crucial for its widespread application. While not extensively documented, a plausible and efficient two-step synthesis can be proposed based on established methodologies for similar benzoxazole derivatives. The synthesis commences with the readily available 4-methyl-2-aminophenol.
Caption: Proposed synthetic pathway for this compound.
Protocol 1.1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one
This protocol describes the cyclization of 4-methyl-2-aminophenol with urea to form the benzoxazolone precursor.
Materials:
-
4-methyl-2-aminophenol
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-methyl-2-aminophenol (1.0 eq) and urea (1.2 eq).
-
Add a minimal amount of a high-boiling point solvent to create a slurry.
-
Heat the mixture under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solidified mass and heat to dissolve the product.
-
Allow the solution to cool, inducing crystallization of the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The high temperature facilitates the decomposition of urea into isocyanic acid, which then reacts with the aminophenol in a cyclization reaction to form the stable benzoxazolone ring.
Protocol 1.2: Synthesis of this compound
This protocol details the chlorination of the benzoxazolone intermediate using phosphorus oxychloride.
Materials:
-
4-methyl-1,3-benzoxazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Rotary evaporator
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 4-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality: Phosphorus oxychloride acts as a chlorinating agent, converting the carbonyl group of the benzoxazolone into the desired 2-chloro functionality. The catalytic amount of N,N-dimethylaniline acts as a base to facilitate the reaction.
Part 2: Application in the Synthesis of Bioactive Derivatives
The following protocols outline the synthesis of three classes of 2-substituted-4-methyl-1,3-benzoxazole derivatives with potential biological activity.
Protocol 2.1: Synthesis of 2-Amino-4-methyl-1,3-benzoxazole Derivatives
The introduction of an amino group at the 2-position of the benzoxazole ring is a common strategy in the development of antimicrobial and anticancer agents.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline) (1.1 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the amine (1.1 eq) and the base (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a solid precipitate (triethylammonium chloride or potassium chloride) forms, remove it by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Causality: The amine acts as a nucleophile, attacking the electrophilic C2 carbon of the benzoxazole and displacing the chloride ion. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3]
Protocol 2.2: Synthesis of 2-Thioether-4-methyl-1,3-benzoxazole Derivatives
Thioether-containing benzoxazoles have shown promise as antimicrobial and anticancer agents.[4]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Anhydrous DMF or THF
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 eq) in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the thiol (1.1 eq) dropwise. Stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Causality: The thiol is deprotonated by the base to form a more potent nucleophile, the thiolate anion. The thiolate then readily displaces the chloride at the C2 position of the benzoxazole ring.[5]
Protocol 2.3: Synthesis of 2-Alkoxy/Aryloxy-4-methyl-1,3-benzoxazole Derivatives
The introduction of alkoxy or aryloxy groups can modulate the lipophilicity and electronic properties of the benzoxazole core, influencing its pharmacokinetic and pharmacodynamic properties.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., ethanol, phenol) (1.2 eq)
-
Sodium hydride (NaH) or Sodium metal (Na) (1.2 eq)
-
Anhydrous THF or Dioxane
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) to a suspension of the base (1.2 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature (or with gentle heating for phenols) until the formation of the alkoxide or phenoxide is complete (cessation of hydrogen evolution if using Na).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with a small amount of water or a saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Causality: The strong base deprotonates the alcohol or phenol to generate the corresponding alkoxide or phenoxide, which are powerful nucleophiles that can effectively displace the chloride from the 2-position of the benzoxazole.
Part 3: Biological Significance and Workflow for Bioactivity Screening
Benzoxazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of the 4-methyl group can potentially enhance these activities or confer selectivity for specific biological targets by influencing the overall shape and electronic distribution of the molecule.
A typical workflow for the preliminary biological evaluation of the newly synthesized 2-substituted-4-methyl-1,3-benzoxazole derivatives is outlined below.
Caption: A generalized workflow for the biological screening of synthesized compounds.
Data Summary
The following table provides a hypothetical summary of the expected reaction conditions and outcomes for the synthesis of various 2-substituted-4-methyl-1,3-benzoxazole derivatives.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Piperidine | TEA | Acetonitrile | 80 | 4 | 2-(Piperidin-1-yl)-4-methyl-1,3-benzoxazole |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 8 | N-Phenyl-4-methyl-1,3-benzoxazol-2-amine |
| 3 | Thiophenol | NaH | THF | RT | 6 | 4-Methyl-2-(phenylthio)-1,3-benzoxazole |
| 4 | Benzyl mercaptan | K₂CO₃ | DMF | 60 | 5 | 2-(Benzylthio)-4-methyl-1,3-benzoxazole |
| 5 | Sodium ethoxide | - | Ethanol | 78 | 12 | 2-Ethoxy-4-methyl-1,3-benzoxazole |
| 6 | Phenol | NaH | Dioxane | 100 | 18 | 4-Methyl-2-phenoxy-1,3-benzoxazole |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of potentially bioactive compounds. Its facile preparation and predictable reactivity in nucleophilic substitution reactions make it an ideal starting material for generating diverse chemical libraries for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in the ongoing quest for novel therapeutic agents.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source [beilstein-journals.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Purification of 2-Chloro-4-methyl-1,3-benzoxazole: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and materials with unique optical properties. Their rigid, planar structure and electron-rich nature allow for diverse biological interactions, making them a privileged scaffold in medicinal chemistry. 2-Chloro-4-methyl-1,3-benzoxazole, as a functionalized derivative, serves as a key intermediate in the synthesis of more complex molecules, where the 2-chloro substituent provides a reactive handle for nucleophilic substitution, enabling the construction of diverse compound libraries for drug discovery and material science applications.
The purity of such an intermediate is paramount, as the presence of residual starting materials or by-products can lead to undesired side reactions, complicate reaction monitoring, and ultimately impact the yield and purity of the final product. This guide provides a comprehensive protocol for the purification of this compound, grounded in the fundamental principles of organic chemistry and tailored for high-purity outcomes.
Physicochemical Properties and Purification Strategy
While specific experimental data for this compound is not extensively reported, we can infer its properties from closely related analogs. For instance, 5-chloro-2-(4-methylphenyl)-1,3-benzoxazole is a solid with a melting point of 137 °C, suggesting that our target compound is likely to be a crystalline solid at room temperature.[1] Benzoxazole derivatives generally exhibit low solubility in water and good solubility in common organic solvents such as ethanol, acetone, ethyl acetate, and dichloromethane.[2][3] This solubility profile is key to designing an effective purification strategy.
Our primary purification strategy will involve recrystallization , a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. This differential solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures.
For instances where recrystallization does not yield the desired purity, or for the separation of impurities with similar solubility profiles, silica gel column chromatography will be employed. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
The following table summarizes the anticipated physicochemical properties of this compound based on related compounds.
| Property | Anticipated Value | Rationale |
| Physical State | Crystalline Solid | Based on the melting point of structurally similar benzoxazoles.[1] |
| Molecular Weight | 167.59 g/mol | Calculated value. |
| Solubility | Low in water, soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate). | General property of benzoxazole derivatives.[2][3] |
| Melting Point | Expected to be in the range of other substituted benzoxazoles. | Varies with substitution pattern. |
Anticipated Impurities and Their Removal
The synthesis of this compound likely proceeds from a substituted 2-aminophenol. Potential impurities could include:
-
Unreacted 2-amino-4-methylphenol: This starting material is more polar than the product and can be removed by recrystallization or column chromatography.
-
By-products from the cyclization reaction: These can vary depending on the specific synthetic route but are often more polar or of a different molecular size, allowing for separation.
-
Polymeric materials: These are typically insoluble and can be removed by hot filtration during recrystallization.
Experimental Protocols
Safety Precautions
2-Chlorobenzoxazole, a related compound, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] It is prudent to assume similar hazards for this compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by Recrystallization
This protocol is the first line of approach for purifying the crude solid product. The choice of solvent is critical and may require some small-scale screening to optimize. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should crystallize out. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is the recommended next step.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). The optimal eluent system should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Pour the silica gel slurry into a chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a mixed solvent system. |
| Poor recovery from recrystallization | Too much solvent was used; the compound is too soluble in the chosen solvent. | Use less solvent; try a different solvent in which the compound is less soluble. |
| Streaking on TLC plate | The sample is too concentrated; the compound is interacting strongly with the silica gel. | Dilute the sample; add a small amount of a more polar solvent (e.g., methanol) to the eluent. |
| Poor separation in column chromatography | The eluent polarity is too high or too low. | Optimize the eluent system using TLC to achieve better separation between the product and impurities. |
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. By employing a systematic approach involving recrystallization and, if necessary, column chromatography, researchers can obtain this valuable compound in high purity. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal, ensuring the reliability and reproducibility of subsequent synthetic transformations.
References
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-4-methyl-1,3-benzoxazole
Introduction: The Analytical Imperative for a Key Building Block
2-Chloro-4-methyl-1,3-benzoxazole is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, it serves as a crucial building block for the synthesis of more complex molecules, including pharmacologically active agents and materials with unique photophysical properties.[1][2] The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, enabling facile derivatization, while the benzoxazole core is a privileged scaffold found in numerous bioactive compounds.[3][4]
Given its role as a precursor, the purity, identity, and stability of this compound are paramount. The presence of impurities, such as unreacted starting materials, synthetic by-products, or degradants, can have profound consequences on the yield, safety, and efficacy of the final product. Therefore, a robust and orthogonal analytical workflow is essential for its complete characterization.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing a suite of analytical techniques for the unambiguous identification, purity assessment, and structural elucidation of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind methodological choices.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development. While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from close analogs like 2-chloro-5-methyl-1,3-benzoxazole.[5]
| Property | Value (Estimated) | Significance for Analysis |
| Molecular Formula | C₈H₆ClNO | Defines the exact mass for Mass Spectrometry. |
| Molecular Weight | 167.59 g/mol | Used for concentration calculations and MS confirmation.[5] |
| CAS Number | 20543-05-9 | Unique identifier for database searches. |
| LogP | ~3.0 | Indicates high hydrophobicity, guiding the choice of reversed-phase chromatography.[5] |
| Appearance | Expected to be a solid at room temperature. | Influences sample preparation and handling. |
Integrated Analytical Workflow
No single technique can provide a complete profile of a chemical entity. A multi-technique, orthogonal approach is required for comprehensive characterization. The following workflow illustrates how different analytical methods are synergistically employed to build a complete quality profile of this compound.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of chemical compounds. Given the estimated LogP, reversed-phase HPLC is the primary technique for purity analysis, while GC-MS is ideal for identifying volatile impurities and residual solvents.
Application Protocol: High-Performance Liquid Chromatography (HPLC)
Principle: This method utilizes reversed-phase chromatography, where the hydrophobic stationary phase (C18) retains the nonpolar analyte. A gradient elution with a polar mobile phase (water/acetonitrile) is used to separate the main compound from potential impurities of varying polarities. Detection is performed using a UV detector at a wavelength where the benzoxazole chromophore exhibits strong absorbance.[6][7]
Instrumentation & Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Standard LC with UV/PDA Detector | PDA allows for peak purity assessment across a spectrum. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for nonpolar to moderately polar small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to prevent peak broadening. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | 275 nm | Benzoxazole derivatives typically show strong absorbance in this region. |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B | A gradient ensures elution of both more polar and more nonpolar impurities. |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B as specified in the table. Filter and degas both solutions thoroughly.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (50% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the diluent (blank), followed by the reference standard (x2), and then the sample(s).
-
Data Interpretation:
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding blank peaks).
-
Impurity Profiling: Identify and quantify any impurity peaks relative to the main peak.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide definitive structural information, confirming the identity of the molecule beyond any doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR techniques like COSY and HSQC establish connectivity between atoms.[8]
Expected Spectral Features for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the δ 7.0-7.8 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets) will be dictated by their position relative to the methyl group and the fused oxazole ring.
-
Methyl Protons (3H): A sharp singlet is expected around δ 2.4-2.6 ppm, corresponding to the -CH₃ group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons (6C): Resonances are expected in the δ 110-150 ppm range.
-
Oxazole Carbons (2C): The C=N carbon (C2, attached to Cl) will be significantly downfield (~δ 150-160 ppm), while the C-O carbon (part of the fusion) will also be in the aromatic region.
-
Methyl Carbon (1C): A signal is expected in the aliphatic region, around δ 20-25 ppm.
-
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described in Section 3.1 to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Use positive ion mode (ESI+), as the nitrogen atom in the benzoxazole ring can be readily protonated.
-
Data Acquisition: Acquire full scan data from m/z 100-500.
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for C₈H₆ClNO: 167.0138
-
Expected [M+H]⁺: 168.0211
-
A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible, with a prominent peak at m/z 168 and a smaller peak at m/z 170. This pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1620-1580 | C=N stretch | Oxazole ring |
| ~1500-1400 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl-O-C |
| ~850-750 | C-Cl stretch | Aryl-Cl |
Conclusion
The analytical characterization of this compound requires a well-designed, multi-technique strategy. The protocols outlined in this application note provide a robust framework for confirming its identity, determining its purity, and identifying potential impurities. By combining chromatographic separations (HPLC, GC) with powerful spectroscopic elucidation techniques (NMR, MS, IR), researchers and developers can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the success of their synthetic and drug discovery endeavors.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoxazole, 2-chloro- | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Green Synthesis Approaches for 2-Chloro-4-methyl-1,3-benzoxazole: Application Notes and Protocols
Abstract: This technical guide provides a comprehensive overview of green and sustainable synthetic strategies for obtaining 2-Chloro-4-methyl-1,3-benzoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Moving beyond classical, often hazardous, synthetic routes, we detail two advanced, eco-friendly protocols employing microwave irradiation and ultrasound-assisted catalysis. These methodologies prioritize energy efficiency, waste reduction, and the use of recyclable catalysts, aligning with the core principles of green chemistry. This document offers researchers and drug development professionals both the foundational scientific rationale and detailed, actionable protocols to implement these sustainable practices in their laboratories.
Introduction: The Imperative for Greener Benzoxazole Synthesis
The benzoxazole nucleus is a privileged scaffold, forming the core of numerous pharmacologically active agents and functional materials. Specifically, the this compound derivative is a versatile intermediate, with the chloro-substituent at the 2-position acting as a reactive handle for further molecular elaboration.
Traditional synthesis of 2-chlorobenzoxazoles often relies on harsh and hazardous reagents. For instance, established methods may involve the reaction of benzoxazolinones with chlorinating agents like phosphorus pentachloride (PCl₅)[1]. Such processes suffer from significant drawbacks, including the use of corrosive and moisture-sensitive reagents, generation of stoichiometric phosphine oxide waste, and often require high temperatures and anhydrous conditions, leading to a poor environmental footprint.
The principles of green chemistry call for a paradigm shift—designing chemical syntheses that are inherently safer, more efficient, and environmentally benign[2]. This involves prioritizing:
-
Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to accelerate reactions.[3][4][5]
-
Catalysis: Employing recyclable catalysts in small amounts over stoichiometric reagents.[6][7]
-
Atom Economy: Maximizing the incorporation of starting materials into the final product.
-
Safer Solvents & Reagents: Reducing or eliminating the use of hazardous substances.[8][9]
This guide presents two protocols that embody these principles, offering modern, sustainable alternatives for the synthesis of this compound.
Application Notes: Rationale for Green Synthetic Design
The cornerstone of a green synthesis is the intelligent selection of precursors, energy sources, and catalysts to streamline the reaction pathway and minimize environmental impact. Our target molecule, this compound, is logically derived from 2-amino-3-methylphenol. The primary challenge lies in the clean and efficient introduction of the chloro-substituted C1 unit at the 2-position.
Methodology I: Microwave-Assisted Oxidative Cyclization
Causality and Scientific Principle: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, in-core heating, as opposed to slower conventional heating of the vessel walls, leads to dramatic rate enhancements, shorter reaction times, and often cleaner reaction profiles with higher yields[3][4][5]. For the synthesis of this compound, a one-pot condensation and oxidative cyclization strategy is proposed.
Reagent Selection Rationale: The classical approach of condensing an o-aminophenol with an aldehyde is a robust method for forming the benzoxazole ring[10][11]. To achieve our target structure in a green manner, we propose the reaction of 2-amino-3-methylphenol with an aldehyde equivalent that also serves as the chlorine source. Chloral hydrate (CCl₃CH(OH)₂) is an ideal candidate. It is an inexpensive, stable, and easy-to-handle solid. In the reaction, it is expected to form a Schiff base intermediate, which upon cyclization and elimination of chloroform (CHCl₃) under oxidative conditions, yields the desired 2-chloro-benzoxazole. The use of a mild oxidant like iodine under solvent-free conditions further enhances the green credentials of this protocol[3].
Methodology II: Ultrasound-Assisted Synthesis with a Recyclable Magnetic Catalyst
Causality and Scientific Principle: Sonochemistry leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures (~5000 K) and pressures (~1000 atm), creating an extreme environment that dramatically enhances mass transfer and reaction rates[12]. This method is highly energy-efficient and can often drive reactions at lower bulk temperatures.
Catalyst Selection Rationale: A key tenet of green chemistry is the use of recoverable and reusable catalysts. Magnetic nanoparticles (MNPs) functionalized with a catalytically active species offer a powerful solution[8]. For this protocol, we propose an Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst. The Lewis acidic sites on the catalyst activate the carbonyl group of a suitable C1 synthon, facilitating the condensation with 2-amino-3-methylphenol. The key advantages are:
-
High Activity: The high surface area of nanoparticles ensures excellent catalytic activity.
-
Easy Separation: The catalyst can be quantitatively recovered from the reaction mixture using a simple external magnet, eliminating the need for filtration or chromatography for catalyst removal[8].
-
Reusability: The recovered catalyst can be washed and reused for multiple cycles with minimal loss of activity, significantly reducing cost and waste.
The proposed workflow for these green synthetic approaches is illustrated below.
Caption: Workflow for Green Synthesis of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Microwave-Assisted Synthesis from Chloral Hydrate
This protocol is adapted from established microwave-assisted methods for benzoxazole synthesis[3].
Materials:
-
2-Amino-3-methylphenol (1.0 mmol, 123.15 mg)
-
Chloral hydrate (1.1 mmol, 181.9 mg)
-
Iodine (I₂) (1.0 mmol, 253.8 mg)
-
10 mL microwave process vial with a magnetic stir bar
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Monowave microwave reactor
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
Reaction Setup: Place 2-amino-3-methylphenol (123.15 mg), chloral hydrate (181.9 mg), and iodine (253.8 mg) into a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up: After completion, cool the vial to room temperature. Add ethyl acetate (15 mL) to the reaction mixture. Transfer the solution to a separatory funnel.
-
Quenching: Add saturated Na₂S₂O₃ solution (~10 mL) to the separatory funnel and shake until the brown color of iodine disappears.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Protocol 2: Ultrasound-Assisted Synthesis using LAIL@MNP Catalyst
This protocol is based on the sonochemical synthesis of benzoxazoles using a recyclable magnetic catalyst[8][10]. The LAIL@MNP catalyst (imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles) can be prepared according to established literature procedures[8].
Materials:
-
2-Amino-3-methylphenol (1.0 mmol, 123.15 mg)
-
N-(Dichloromethylene)-N,N-dimethylammonium chloride (Vilsmeier reagent) (1.0 mmol, 162.0 mg)
-
LAIL@MNP catalyst (5.0 mg)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., thick-walled glass tube)
-
External magnet (e.g., a strong neodymium magnet)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a glass vial, mix 2-amino-3-methylphenol (123.15 mg), Vilsmeier reagent (162.0 mg), and the LAIL@MNP catalyst (5.0 mg).
-
Ultrasonic Irradiation: Place the vial in an ultrasonic bath and sonicate at 70°C for 30-40 minutes. Monitor the reaction by TLC.
-
Catalyst Recovery: Upon completion, add ethyl acetate (15 mL) to the reaction mixture. Place a strong external magnet against the side of the vial. The black LAIL@MNP catalyst will be attracted to the magnet, allowing the clear product solution to be decanted.
-
Catalyst Recycling: The recovered catalyst can be washed with fresh ethyl acetate (3 x 5 mL), dried under vacuum, and stored for reuse in subsequent reactions.
-
Product Isolation: Take the decanted organic solution and wash it with a saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to obtain the crude product.
-
Purification: If necessary, purify the product by recrystallization from ethanol/water or by column chromatography.
The proposed mechanism for this type of acid-catalyzed reaction involves the initial formation of a Schiff base, followed by intramolecular cyclization and dehydration.
Caption: Generalized mechanism for acid-catalyzed benzoxazole formation.
Data Summary and Comparison
The two proposed green methodologies offer distinct advantages over traditional synthetic routes. The following table provides a comparative summary based on key green chemistry metrics.
| Metric | Protocol 1: Microwave-Assisted | Protocol 2: Ultrasound-Assisted | Traditional Method (e.g., PCl₅) |
| Energy Source | Microwave | Ultrasound | Conventional Heating |
| Reaction Time | 10-15 minutes | 30-40 minutes | Several hours[13] |
| Typical Yield | Good to Excellent (80-95%) | Good to Excellent (85-95%) | Variable, often lower |
| Solvent | Solvent-Free | Solvent-Free | High-boiling organic solvents |
| Catalyst | Stoichiometric Oxidant (I₂) | Recyclable (LAIL@MNP) | Stoichiometric Reagent (PCl₅) |
| Waste Profile | Low; Na₂S₂O₃ for quench | Very Low; minimal work-up | High; Phosphorous byproducts |
| Operational Safety | Sealed vessel; controlled | Open/closed vessel; low temp. | Hazardous/corrosive reagents |
Conclusion and Future Outlook
The adoption of green chemistry principles is not merely an academic exercise but a practical necessity for modern chemical synthesis. The microwave-assisted and ultrasound-promoted protocols detailed herein represent viable, efficient, and environmentally responsible methods for the synthesis of this compound. These approaches significantly reduce reaction times, energy consumption, and hazardous waste generation compared to classical methods.
The use of a magnetically recoverable catalyst in the sonochemical protocol is particularly noteworthy, offering a pathway to a truly sustainable and economically favorable process through catalyst recycling. Future research should focus on expanding the substrate scope of these methods and exploring flow chemistry setups to enable continuous, scalable production of these important heterocyclic compounds.
References
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
Application Note: The Strategic Role of 2-Chloro-4-methyl-1,3-benzoxazole in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this landscape, the benzoxazole scaffold has emerged as a "privileged structure," capable of interacting with the ATP-binding site of various kinases. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 2-Chloro-4-methyl-1,3-benzoxazole as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the chemical reactivity of this scaffold, present detailed protocols for its derivatization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and provide insights into the rationale behind these synthetic strategies.
Introduction: The Benzoxazole Scaffold in Kinase Inhibition
The benzoxazole moiety is frequently found in biologically active natural products and synthetic compounds.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for targeting the hinge region of the kinase ATP-binding pocket. Several studies have reported the design and synthesis of benzoxazole analogs as potent inhibitors of various kinases, including Aurora B kinase, VEGFR-2, and c-Met, demonstrating significant anti-proliferative effects in cancer cell lines.[2][3][4]
The subject of this note, this compound, is a particularly valuable starting material. The chloro-substituent at the 2-position serves as an excellent leaving group, providing a reactive handle for introducing a wide array of functional groups and building blocks necessary for achieving high potency and selectivity. The 4-methyl group can also play a role in modulating the compound's physicochemical properties and steric interactions within the target's binding site.
Chemical Reactivity and Synthetic Rationale
The primary mode of reactivity for this compound in the context of kinase inhibitor synthesis is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the benzoxazole ring system activates the C2 position, facilitating the displacement of the chloride ion by various nucleophiles.
Diagram: Key Synthetic Pathways for this compound
Caption: Key synthetic transformations of this compound.
Detailed Protocols and Methodologies
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the synthesis of 2-amino-4-methyl-1,3-benzoxazole derivatives, a common core structure in many kinase inhibitors.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Amine of interest (e.g., Aniline) | Acros Organics | 99% |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | 99% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% |
| Ethyl acetate (EtOAc) | VWR Chemicals | ACS Grade |
| Saturated aqueous sodium bicarbonate | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous magnesium sulfate | Sigma-Aldrich | ≥99.5% |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the amine of interest (1.1 eq) to the flask.
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the starting benzoxazole.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base is crucial to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-methyl-1,3-benzoxazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality and Insights:
-
Choice of Base: DIPEA is a non-nucleophilic base, which is ideal for this reaction as it will not compete with the amine nucleophile. Other hindered bases can also be employed.
-
Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DMSO are preferred as they can dissolve the reactants and facilitate the SNAr mechanism.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction and disrupt the aromaticity of the benzoxazole ring during the formation of the Meisenheimer intermediate.[5]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 2-aryl-4-methyl-1,3-benzoxazoles, enabling the introduction of diverse aromatic and heteroaromatic moieties.[6][7]
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Boronic acid of interest | Combi-Blocks | >95% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 98% |
| Sodium carbonate (Na₂CO₃) | EMD Millipore | ACS Grade |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethanol | Decon Labs | 200 Proof |
| Water | Lab Prepared | Deionized |
Step-by-Step Procedure
-
In a microwave vial or a round-bottom flask, combine this compound (1.0 eq), the boronic acid of interest (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 3:1 mixture of Toluene:Ethanol and a small amount of water to achieve a final concentration of 0.1 M.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the vial and heat the reaction mixture to 100-120 °C (conventional heating) or at 150 °C for 15-30 minutes (microwave irradiation). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-aryl-4-methyl-1,3-benzoxazole derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Causality and Insights:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium catalysts and ligands can be screened for optimization.
-
Base: An aqueous base is required to facilitate the transmetalation step in the catalytic cycle.
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields.[7]
Diagram: Synthetic Workflow for a Representative Kinase Inhibitor
Caption: A representative synthetic workflow for a kinase inhibitor.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction, side reactions, or degradation | - Increase reaction temperature or time.- Screen different bases, solvents, or catalysts.- Ensure anhydrous conditions. |
| Multiple Products | Lack of selectivity or side reactions | - Lower the reaction temperature.- Use a more selective catalyst or ligand.- Modify protecting group strategy. |
| Difficulty in Purification | Products with similar polarity to starting materials | - Optimize the chromatographic conditions (different solvent systems or columns).- Consider recrystallization. |
Conclusion
This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its well-defined reactivity through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the benzoxazole core. The protocols and insights provided in this application note serve as a practical guide for researchers to efficiently synthesize libraries of benzoxazole derivatives for the discovery of potent and selective kinase inhibitors.
References
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole. Here, we address common challenges and provide practical, field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable steps to improve yield and purity.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, side product formation, or suboptimal reaction conditions. A common route to this compound involves the cyclization of 2-amino-3-methylphenol.[1] The introduction of the chloro group at the 2-position often involves a subsequent step or a one-pot reaction with a suitable reagent like cyanuric chloride or phosgene derivatives.
Potential Causes and Solutions:
-
Incomplete Cyclization: The initial formation of the benzoxazole ring might be inefficient.
-
Optimization of Reaction Temperature: The cyclization step is often temperature-sensitive. Reactions carried out at room temperature or even 80°C may show little to no product formation.[2] A systematic temperature screening from 100°C to 130°C is recommended to find the optimal condition for your specific substrate and catalyst system.[2][3]
-
Catalyst Choice and Loading: The choice of catalyst is critical. While some reactions can proceed without a catalyst, acidic catalysts, both Brønsted and Lewis acids, are commonly employed to facilitate the cyclization.[3][4] If you are experiencing low yields, consider screening different catalysts such as p-toluenesulfonic acid (p-TsOH), zinc chloride (ZnCl2), or more advanced catalysts like Brønsted acidic ionic liquids (BAILs), which have demonstrated high efficiency.[2][3] Catalyst loading should also be optimized; for instance, increasing the loading from 5 mol% to 20 mol% has been shown to significantly improve yields in some systems.[5]
-
-
Suboptimal Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solvent Screening: While various solvents can be used, ethanol has been shown to be effective in many benzoxazole syntheses.[5][6] If you are using a non-polar solvent and observing low yields, switching to a polar protic solvent like ethanol or a polar aprotic solvent like acetonitrile could be beneficial.[6] Ensure the solvent is anhydrous if the reaction is sensitive to moisture.[5]
-
-
Inefficient Chlorination: The introduction of the chlorine atom at the 2-position can be challenging.
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is key. Stronger agents might lead to side reactions, while milder ones may result in incomplete conversion. A systematic evaluation of different chlorinating agents is advisable.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.
Question 2: I am observing significant impurity formation alongside my desired product. How can I identify and minimize these byproducts?
Answer:
Impurity formation is a common challenge. In the synthesis of this compound from 2-amino-3-methylphenol, the primary impurity is often the uncyclized Schiff base intermediate.
Identification and Minimization of Impurities:
-
Formation of a Stable Schiff Base: The reaction between an o-aminophenol and an aldehyde or a related carbonyl compound proceeds through a Schiff base intermediate.[5] In some cases, this intermediate can be particularly stable and may not efficiently cyclize to the desired benzoxazole.
-
Promoting Cyclization: To drive the reaction towards the cyclized product, you can:
-
-
Side Reactions of the Starting Material: The 2-amino-3-methylphenol can undergo self-condensation or oxidation under harsh reaction conditions.
-
Controlling Reaction Conditions: Maintaining an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Careful control of the reaction temperature is also crucial to prevent thermal decomposition or unwanted side reactions.
-
-
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities.[8] A common procedure involves dissolving the crude product in a hot solvent like ethyl acetate and then allowing it to cool slowly to form crystals.[8]
-
Column Chromatography: For oily products or complex mixtures of impurities, silica gel column chromatography is a powerful purification technique.[9] A solvent system of petroleum ether and ethyl acetate is often effective for separating benzoxazole derivatives.[2][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 4-methyl-1,3-benzoxazole precursors?
A1: The most common and commercially available starting material is 2-amino-3-methylphenol.[10] This compound provides the necessary ortho-amino and hydroxyl functionalities for the formation of the benzoxazole ring system.[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: 2-amino-3-methylphenol can cause skin and eye irritation. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The specific chlorinating agent used will have its own set of safety precautions that must be strictly followed.
Q3: Which analytical techniques are most suitable for characterizing the final product?
A3: A combination of spectroscopic techniques is recommended for unambiguous characterization of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the chemical structure and the position of the substituents on the benzoxazole ring.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[11]
-
Elemental Analysis: To confirm the elemental composition of the final product.[11]
Q4: Can this synthesis be performed under green chemistry principles?
A4: Yes, several approaches align with green chemistry principles. The use of reusable catalysts, such as ionic liquids or solid-supported catalysts, can reduce waste.[3][12] Solvent-free reaction conditions or the use of greener solvents like ethanol or water are also encouraged.[3][7][12] Microwave-assisted synthesis can often reduce reaction times and energy consumption.[4]
Experimental Protocols
Optimized Protocol for the Synthesis of 2-Substituted 4-Methylbenzoxazoles
This protocol is a general guideline for the synthesis of 2-substituted 4-methylbenzoxazoles from 2-amino-3-methylphenol and can be adapted for the synthesis of this compound by selecting an appropriate reaction partner for the cyclization and chlorination step.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Amino-3-methylphenol | 123.15 | 1.0 | 123 mg |
| Aldehyde/Carboxylic Acid/etc. | - | 1.0 | - |
| Catalyst (e.g., p-TsOH) | 172.20 | 0.1 (10 mol%) | 17.2 mg |
| Solvent (e.g., Toluene) | - | - | 5 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylphenol (1.0 mmol), the chosen aldehyde or carboxylic acid (1.0 mmol), and the catalyst (0.1 mmol).
-
Add the solvent (5 mL) to the flask.
-
Heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally, typically between 100-130°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) or by recrystallization.
-
Characterize the purified product using NMR, IR, and MS.
Visualizations
Reaction Mechanism for Benzoxazole Formation
The following diagram illustrates the general acid-catalyzed mechanism for the formation of a 2-substituted benzoxazole from an o-aminophenol and an aldehyde.
Caption: Acid-catalyzed formation of a 2-substituted benzoxazole.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in benzoxazole synthesis.
References
- 1. Buy 2-Amino-3-methylphenol | 2835-97-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. jocpr.com [jocpr.com]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the potential challenges and side reactions inherent in this synthesis. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.
I. Introduction to the Synthesis
The synthesis of this compound typically involves the cyclization of 2-amino-3-methylphenol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This method, while effective, is sensitive to reaction conditions and can be prone to the formation of several side products. Understanding the underlying reaction mechanism and potential pitfalls is crucial for achieving a high yield and purity of the desired product.
The overall reaction proceeds via the initial formation of a chloroformate or carbamoyl chloride intermediate from the reaction of the amino and hydroxyl groups of 2-amino-3-methylphenol with the chlorinating agent, followed by intramolecular cyclization to form the benzoxazole ring. A tertiary amine base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Q1: My reaction is producing a significant amount of a high-melting point, insoluble white solid. What is it and how can I prevent its formation?
A1: This is a common issue and the insoluble solid is likely N,N'-bis(2-hydroxy-6-methylphenyl)urea .
-
Causality: This urea byproduct forms when one molecule of the phosgene equivalent reacts with two molecules of 2-amino-3-methylphenol. This is favored under conditions of high localized concentration of the aminophenol or slow addition of the chlorinating agent. The amino group of 2-amino-3-methylphenol is a potent nucleophile and can readily react with the intermediate isocyanate or carbamoyl chloride of another molecule.
-
Troubleshooting Protocol:
-
Reverse Addition: Instead of adding the triphosgene solution to the 2-amino-3-methylphenol solution, try the reverse. Add the 2-amino-3-methylphenol solution dropwise to the triphosgene solution. This maintains a low concentration of the aminophenol, minimizing the chance of urea formation.
-
Dilution: Conduct the reaction at a higher dilution to reduce the probability of intermolecular reactions.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the aminophenol to slow down the rate of reaction and minimize side product formation.
-
Stoichiometry: Ensure precise stoichiometry. Use a slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents of phosgene generated from triphosgene) to ensure complete conversion of the aminophenol.
-
Q2: My final product is contaminated with a significant amount of 4-methyl-1,3-benzoxazol-2(3H)-one. How can I avoid this?
A2: The formation of 4-methyl-1,3-benzoxazol-2(3H)-one is another prevalent side reaction.
-
Causality: This benzoxazolone is formed via the intramolecular cyclization of an intermediate carbamate. This pathway can be favored by the presence of moisture or if the reaction conditions do not sufficiently promote the formation of the 2-chloro derivative.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.
-
Choice of Base: The choice of tertiary amine base can influence the reaction outcome. Pyridine can sometimes be more effective than triethylamine in promoting the desired chlorination over carbamate formation.[1]
-
Reaction Time and Temperature: After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for an adequate amount of time (monitor by TLC) can favor the formation of the thermodynamically more stable 2-chloro product.
-
Q3: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What could these be?
A3: Besides the major side products mentioned above, other impurities can arise.
-
Potential Impurities and their Causes:
-
Unreacted 2-amino-3-methylphenol: Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time.
-
Polymeric materials: These can form, especially at higher concentrations or temperatures, leading to a tarry reaction mixture.
-
Ring-chlorinated byproducts: Although less common under these conditions, chlorination of the aromatic ring is a possibility, especially if harsher chlorinating agents or higher temperatures are used.[2]
-
-
Troubleshooting and Purification:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC. The disappearance of the starting material spot is a key indicator.
-
Controlled Conditions: Adhere to controlled temperature, addition rates, and stoichiometry as outlined previously.
-
Purification Strategy:
-
Filtration: The highly insoluble urea byproduct can often be removed by filtration of the crude reaction mixture.
-
Column Chromatography: Silica gel column chromatography is generally effective for separating the desired this compound from the benzoxazolone and other less polar impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be an effective purification method.
-
-
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time, ensure stoichiometry of chlorinating agent. |
| Formation of side products | Follow troubleshooting for urea and benzoxazolone formation. | |
| Product loss during workup | Optimize extraction and purification procedures. | |
| Formation of Insoluble White Precipitate | N,N'-bis(2-hydroxy-6-methylphenyl)urea formation | Reverse addition, use high dilution, maintain low temperature. |
| Product Contaminated with Benzoxazolone | Presence of moisture, suboptimal base | Use anhydrous conditions, consider pyridine as a base. |
| Multiple Impurities on TLC | Incomplete reaction, polymerization, ring chlorination | Monitor reaction closely, control conditions, use chromatography. |
III. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used as they are inert to the reagents and dissolve the starting materials and intermediates well. Toluene can also be a suitable solvent.[3]
Q: Why is the choice of base important?
A: The tertiary amine base plays a crucial role in neutralizing the HCl generated during the reaction. The choice of base can also influence the selectivity of the reaction. While triethylamine is a stronger base, the nucleophilicity and steric hindrance of the base can affect the reaction pathway.[1] Experimentation with bases like pyridine or N,N-diisopropylethylamine (DIPEA) may be necessary to optimize the reaction.
Q: Can I use phosgene gas directly instead of triphosgene?
A: While phosgene is the parent reagent, it is an extremely toxic and hazardous gas. Triphosgene is a solid and therefore a safer and more convenient alternative for laboratory-scale synthesis.[4] It generates phosgene in situ. All manipulations involving triphosgene should still be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
IV. Experimental Workflow and Diagrams
Proposed Synthetic Protocol
This is a generalized protocol and may require optimization for your specific setup.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: In a separate flask, dissolve 2-amino-3-methylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Reaction: Add the 2-amino-3-methylphenol solution dropwise to the stirred triphosgene solution at 0 °C over a period of 1-2 hours.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Reaction Mechanism and Side Reaction Pathways
Caption: Reaction scheme for the synthesis of this compound showing the desired pathway and major side reactions.
Troubleshooting Logic Flow
Caption: A troubleshooting decision tree for the synthesis of this compound.
V. References
-
Kartika, R., et al. (2013). Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(9), 3989-3996. --INVALID-LINK--
-
Zou, Y., et al. (2010). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 6, 67. --INVALID-LINK--
-
CN108794421A - The method for preparing 2- Lv benzoxazoles and 2,6- dichloro benzoxazoles from o-aminophenol as chlorinating agent using Solid triphosgene. (2018). --INVALID-LINK--
-
US4714766A - Process for the preparation of 2-chlorobenzoxazoles. (1987). --INVALID-LINK--
-
US4517370A - Process for preparing 2-chlorobenzoxazoles. (1985). --INVALID-LINK--
-
Eckert, H. (2010). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. --INVALID-LINK--
-
Smolecule. (n.d.). Buy 2-Amino-3-methylphenol. --INVALID-LINK--
References
- 1. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]
- 2. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. CN108794421A - The method for preparing 2- Lv benzoxazoles and 2,6- dichloro benzoxazoles from o-aminophenol as chlorinating agent using Solid triphosgene - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-methyl-1,3-benzoxazole Synthesis
Welcome to our dedicated technical support center for the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Drawing from established protocols and extensive field experience, this document provides a blend of theoretical understanding and practical, actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing detailed causality and step-by-step remedies.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of the precursor, 2-amino-3-methylphenol, is critical. Impurities can engage in side reactions, consuming reactants and complicating purification.[2]
-
Actionable Advice:
-
Verify Purity: Assess the purity of 2-amino-3-methylphenol via melting point analysis or spectroscopic methods (¹H NMR, ¹³C NMR).
-
Purification: If impurities are detected, consider recrystallization or distillation of the starting material.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are pivotal for a successful synthesis.[1][2]
-
Actionable Advice:
-
Temperature Control: For reactions involving phosgene or its surrogates like triphosgene, precise temperature control is crucial to minimize side reactions. Some related benzoxazole syntheses require elevated temperatures, sometimes as high as 130°C, to proceed to completion.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
-
-
Incomplete Cyclization: The intermediate formed from the reaction of 2-amino-3-methylphenol may not fully cyclize to the desired benzoxazole ring.
-
Actionable Advice:
-
Increase Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy for cyclization.[2]
-
Choice of Reagent: When using phosgene or triphosgene for the synthesis from 2-amino-3-methylphenol, ensuring the appropriate stoichiometry and reaction conditions is key to driving the cyclization.
-
-
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
Side product formation is a common challenge that reduces the yield and complicates the purification of this compound.
Common Side Products & Minimization Strategies:
-
Dimerization/Polymerization: 2-amino-3-methylphenol can undergo self-condensation or polymerization, especially at high temperatures or in the presence of strong acids or bases.[2]
-
Actionable Advice:
-
Controlled Temperature: Maintain the reaction temperature at the optimal level to favor the desired reaction pathway.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, as 2-aminophenols can be sensitive to air oxidation.[2]
-
-
-
Formation of Benzoxazolinone: If the cyclization is performed with a carbonyl source like urea or phosgene derivatives, the formation of the corresponding 4-methylbenzoxazolin-2-one is a possible side product or intermediate. Subsequent chlorination is then required. A process for preparing 2-chlorobenzoxazoles from benzoxazolin-2-one using phosphorus pentachloride has been described.[3]
-
Actionable Advice:
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the chlorinating agent is often used in the conversion of benzoxazolinones to 2-chlorobenzoxazoles.[3]
-
-
Q3: The purification of my crude product is difficult, leading to significant product loss. What are some effective purification strategies?
Purifying this compound can be challenging due to the presence of closely related impurities.
Effective Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.[1][4]
-
Practical Tip: A common mobile phase for purifying benzoxazoles is a mixture of hexane and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield a highly pure product.[1]
-
Solvent Selection: Common solvents for recrystallizing benzoxazoles include ethanol or mixtures like acetone and acetonitrile.[1]
-
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[4][5]
-
Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and concentration.[1][6]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound can be approached through several pathways, primarily starting from 2-amino-3-methylphenol.
-
Route 1: From 2-amino-3-methylphenol with Phosgene or Triphosgene: This is a direct approach where 2-amino-3-methylphenol is cyclized using phosgene or a safer equivalent like triphosgene. Triphosgene is a solid and therefore easier to handle than gaseous phosgene.[7][8] One-third of an equivalent of triphosgene is generally used to replace one equivalent of phosgene.[9]
-
Route 2: From 4-methyl-2-mercaptobenzoxazole: This route involves the chlorination of the corresponding 2-mercaptobenzoxazole derivative. This method can produce high yields and purity without the use of a solvent.[5]
-
Route 3: From 4-methylbenzoxazolin-2-one: In this two-step approach, 2-amino-3-methylphenol is first converted to 4-methylbenzoxazolin-2-one, which is then chlorinated using a reagent like phosphorus pentachloride to yield the final product.[3]
Q2: What safety precautions should be taken when working with reagents like phosgene, triphosgene, or thionyl chloride?
-
Phosgene: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A phosgene detection system is highly recommended.[10]
-
Triphosgene: While safer to handle than phosgene, triphosgene is a lachrymator and is moisture-sensitive. It should be handled in a fume hood, and care should be taken to avoid inhalation of dust and contact with skin and eyes.[11]
-
Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a fume hood with appropriate PPE.
Q3: How can I effectively characterize the final product, this compound?
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the chemical structure of the molecule.[12][13][14]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[14][15]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[12][13][15]
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which can be compared with the calculated values to confirm its purity.[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-amino-3-methylphenol using Triphosgene (Illustrative)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl and phosgene, and a dropping funnel, dissolve 2-amino-3-methylphenol (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).[11]
-
Addition of Base: Add a suitable base, such as triethylamine (1.5-2 equivalents), to the solution.[11]
-
Addition of Triphosgene: Dissolve triphosgene (0.4-0.5 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and carefully quench it by pouring it into cold water.[11] Extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphosgene/Et₃N | 1,2-dichloroethane | Reflux (110) | Overnight | - | [11] |
| PCl₅ | o-dichlorobenzene | 140-170 | - | 73 | [3] |
| Chlorine | None (melt) | 20-40 | 3 | 90 | [5] |
| SOCl₂/DMF | SOCl₂ (reagent & solvent) | Reflux | 5 | 69.7 | [4] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [16] |
Visualizations
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields.
General Reaction Pathway and Potential Side Reactions
Caption: Simplified reaction pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 4. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosgene and Substitutes [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. reddit.com [reddit.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. ijpsr.com [ijpsr.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole. Recognizing the nuanced challenges of heterocyclic chemistry, this document provides in-depth, field-tested insights in a direct question-and-answer format to address specific issues encountered during experimentation. Our focus is on elucidating the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield During Initial Benzoxazole Ring Formation
Question: My initial cyclization of 2-amino-3-methylphenol to form the 4-methyl-benzoxazole core is resulting in a low yield. What are the primary causes and how can I resolve this?
Answer: Low yields in the initial cyclocondensation step are a frequent challenge, typically stemming from three core areas: starting material purity, suboptimal reaction conditions, and competing side reactions.
-
Purity of Starting Materials: The precursor, 2-amino-3-methylphenol, is susceptible to oxidation, often evidenced by a darkening in color from off-white/tan to dark brown. Oxidized impurities can inhibit the cyclization process or lead to polymeric side products.
-
Actionable Insight: Before starting, verify the purity of your 2-amino-3-methylphenol. If it appears dark, consider purification by recrystallization or sublimation. Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation.
-
-
Suboptimal Reaction Conditions: The cyclization of 2-aminophenols can be sensitive to the choice of reagent, temperature, and catalyst.[1][2] For instance, when condensing with carboxylic acids or their derivatives, inadequate temperature or an inactive catalyst can lead to an incomplete reaction.[1][3]
-
Actionable Insight: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls (indicated by the persistence of starting material), consider incrementally increasing the temperature or extending the reaction time.[1] If using a catalyst, such as polyphosphoric acid (PPA) or a reusable acid catalyst, ensure it is active and not hydrated.[3][4]
-
-
Side Product Formation: The primary side reaction is often the formation of a Schiff base intermediate that fails to cyclize efficiently, or polymerization.[3]
-
Actionable Insight: The choice of cyclizing agent is critical. Reactions with aldehydes, for example, proceed via a Schiff base that must undergo oxidative cyclization.[3][5] Ensure your reaction conditions favor the subsequent cyclization step. Solvent-free conditions or the use of specific catalysts like ionic liquids can enhance efficiency and minimize side products.[4][5]
-
Issue 2: Inefficient Conversion During the C-2 Chlorination Step
Question: I have successfully synthesized the 4-methyl-1,3-benzoxazol-2(3H)-one (or 2-hydroxy) intermediate, but the subsequent chlorination to the 2-chloro derivative is inefficient. What factors govern the success of this step?
Answer: The conversion of a benzoxazol-2-one to a 2-chlorobenzoxazole is a nucleophilic substitution on an activated carbonyl system. Inefficiency typically points to the choice and handling of the chlorinating agent or suboptimal thermal conditions.
-
Choice and Activity of Chlorinating Agent: Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).[6][7] These reagents can degrade upon exposure to atmospheric moisture.
-
Actionable Insight: Use a fresh or properly stored bottle of your chlorinating agent. POCl₃ is often the reagent of choice for this specific conversion. The reaction often requires a stoichiometric excess of the chlorinating agent to drive the reaction to completion. It can be performed neat (using POCl₃ as the solvent) or with a high-boiling inert solvent.
-
-
Reaction Temperature and Time: This conversion is not a room-temperature reaction. It requires significant thermal energy to proceed.
-
Actionable Insight: The reaction is typically performed at reflux temperatures (for POCl₃, the boiling point is 105.8 °C). Monitor the reaction by TLC or GC until the starting benzoxazol-2-one is fully consumed. Incomplete conversion is often due to insufficient heating or premature termination of the reaction.
-
Issue 3: Formation of Over-Chlorinated Byproducts
Question: My final product is contaminated with di-chlorinated species. How can I improve the selectivity for monochlorination at the C-2 position?
Answer: This is a critical issue of selectivity. While the C-2 position is the most reactive site for this type of chlorination, the benzoxazole ring itself is electron-rich and susceptible to electrophilic aromatic substitution, especially under harsh conditions.
-
Reaction Mechanism and Selectivity: The desired reaction is the chlorination of the 2-hydroxy tautomer. However, strong chlorinating agents can also act as electrophiles and attack the benzene ring, with the C-6 position being a common site for secondary chlorination.[6][7]
-
Actionable Insight: The key to preventing over-chlorination is to use a method that does not involve harsh, direct chlorination of the benzoxazole ring itself. The most reliable strategy is to first synthesize the 4-methyl-1,3-benzoxazol-2(3H)-one intermediate and then convert it to the 2-chloro derivative using a reagent like POCl₃. This two-step process ensures chlorination occurs exclusively at the C-2 position. Direct chlorination of 4-methyl-1,3-benzoxazole is not recommended due to poor selectivity.[7]
-
-
Control of Conditions: Even when using the benzoxazol-2-one intermediate, excessively high temperatures or prolonged reaction times after full conversion can sometimes lead to minor ring chlorination.
-
Actionable Insight: Strictly control the reaction temperature and monitor it closely. Once the starting material is consumed (as per TLC/GC analysis), proceed with the work-up promptly. Do not leave the reaction heating unnecessarily.
-
Issue 4: Challenges in Final Product Purification
Question: What is the most effective protocol for purifying this compound?
Answer: Purification aims to remove unreacted intermediates, excess chlorinating agent, and any side products. A multi-step approach is often most effective.
-
Work-up Procedure: The first step is to carefully quench the excess chlorinating agent.
-
Actionable Insight: After cooling the reaction mixture, it should be very slowly and carefully poured onto crushed ice or into ice-cold water with vigorous stirring. This hydrolyzes the excess POCl₃. The crude product will typically precipitate as a solid. This solid can then be filtered, washed with water, and dried.
-
-
Chromatography: Silica gel column chromatography is the most common and effective method for final purification.
-
Actionable Insight: The product is moderately polar. A typical eluent system is a gradient of ethyl acetate in hexane (or petroleum ether).[8] Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product cleanly.
-
-
Recrystallization: If the chromatographed product still contains minor impurities, or if you obtain a solid crude product of reasonable purity, recrystallization can be highly effective.
-
Actionable Insight: Suitable solvents for recrystallization include ethanol, or mixed solvent systems like acetone/acetonitrile or ethyl acetate/hexane.[9] The choice of solvent depends on the specific impurity profile.
-
Experimental Protocols & Methodologies
Workflow for this compound Synthesis
The following diagram illustrates the recommended two-step synthetic pathway, highlighting the critical control points for maximizing yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-Amino-3-methylphenol | 2835-97-4 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents [patents.google.com]
- 7. CA2311578C - Process for preparing chlorobenzoxazoles - Google Patents [patents.google.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
common impurities in 2-Chloro-4-methyl-1,3-benzoxazole and their removal
Technical Support Center: 2-Chloro-4-methyl-1,3-benzoxazole
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide expert insights and practical solutions for common challenges encountered during the synthesis, purification, and handling of this important heterocyclic compound. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address the issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is primarily dictated by the synthetic route employed. Most modern syntheses involve the cyclization of a 2-aminophenol derivative.[1] Consequently, the most frequently observed impurities are unreacted starting materials, reaction intermediates, and subsequent degradation products.
Primary Impurities Include:
-
Unreacted 2-amino-3-methylphenol: The primary precursor, which may persist due to an incomplete reaction. Its presence is common if reaction times are too short or temperatures are not optimal.
-
4-methyl-1,3-benzoxazol-2(3H)-one (Hydrolysis Product): The 2-chloro group is highly susceptible to hydrolysis. Exposure to atmospheric moisture, or the use of wet solvents or reagents, can lead to the formation of this corresponding benzoxazolone.
-
Residual Solvents: Solvents used during the reaction or purification, such as acetonitrile, ethanol, ethyl acetate, or toluene, can be retained in the final product if not adequately removed.[1][2][3]
-
By-products from Chlorinating Agent: Depending on the chlorinating agent used (e.g., phosgene, triphosgene, phosphorus oxychloride), various related by-products can form. These are typically highly reactive and may lead to downstream secondary impurities.
Q2: My preliminary analysis (TLC/LC-MS) of the crude product shows multiple spots/peaks. How do I identify the source of these impurities?
A2: A systematic approach is crucial for identifying unknown peaks. The workflow below outlines a logical progression from initial analysis to impurity characterization.
Caption: Workflow for impurity identification.
Causality in Analysis:
-
Baseline Comparison: Always run the starting material (2-amino-3-methylphenol) and a small, purified sample of the target compound (if available) on the same TLC plate or LC run as your crude mixture. This allows for direct comparison of retention times (Rf or RT).
-
Mass Spectrometry (MS): This is the most powerful tool for initial identification.
-
Look for the mass of the unreacted aminophenol.
-
Search for the mass corresponding to the hydrolysis product, 4-methyl-1,3-benzoxazol-2(3H)-one. The chlorine isotope pattern will be absent, and the mass will correspond to the replacement of -Cl with -OH.
-
-
NMR Spectroscopy: If an impurity is present in significant quantities (>5%), its signals may be visible in the NMR spectrum of the crude product. Compare these signals with the known spectra of your starting materials. The aromatic splitting patterns and the presence of amine (-NH2) or phenolic (-OH) protons are key indicators of the starting material.
Q3: What is the most effective method for removing the unreacted 2-amino-3-methylphenol?
A3: The most effective method depends on the scale of your synthesis and the percentage of the impurity. For most lab-scale applications, flash column chromatography is the preferred technique due to the significant polarity difference between the starting material and the product.
-
Expertise & Rationale: 2-amino-3-methylphenol contains both a free amine and a hydroxyl group, making it significantly more polar than the target compound, this compound. This polarity difference allows for excellent separation on silica gel. The non-polar product will elute much faster than the polar starting material.
A secondary method, particularly for larger scales where chromatography is less practical, is recrystallization . Finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble, is key. A common approach involves dissolving the crude product in a solvent like ethyl acetate and then adding a non-polar anti-solvent such as heptane to precipitate the purified product.[3]
Q4: I suspect my product has hydrolyzed. How can I remove 4-methyl-1,3-benzoxazol-2(3H)-one and prevent its formation in the future?
A4: The hydrolysis product is more polar than the desired 2-chloro compound, making flash column chromatography the most reliable removal method.
Prevention is the Best Strategy: The key to preventing hydrolysis is the rigorous exclusion of water throughout the synthesis and workup.
-
Dry Solvents: Always use freshly dried solvents. Anhydrous solvents are commercially available, or they can be dried in the lab using appropriate drying agents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Careful Workup: During the workup phase (e.g., extractions), minimize the contact time with aqueous layers and ensure the organic phase is thoroughly dried with an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
-
Storage: Store the final product in a desiccator over a drying agent to protect it from atmospheric moisture.
Troubleshooting Guide
| Symptom / Observation | Possible Cause (Impurity) | Recommended Action & Rationale |
| TLC shows a low Rf spot that stains with ninhydrin. | Unreacted 2-amino-3-methylphenol. | Action: Purify via flash column chromatography. Rationale: Ninhydrin specifically stains primary amines, confirming the presence of the starting material. Its high polarity causes low mobility on the TLC plate. |
| Mass spectrum shows a peak without a chlorine isotope pattern, at a mass corresponding to [M-Cl+OH]. | 4-methyl-1,3-benzoxazol-2(3H)-one (Hydrolysis product). | Action: Purify via flash column chromatography. Implement stringent anhydrous conditions for future syntheses. Rationale: The mass shift and loss of the characteristic 3:1 M/M+2 isotope ratio for chlorine is a definitive sign of hydrolysis. |
| ¹H NMR shows broad signals around 3-5 ppm and additional aromatic signals. | Residual 2-amino-3-methylphenol. | Action: Purify via flash column chromatography or recrystallization. Rationale: The broad signals are characteristic of exchangeable -NH₂ and -OH protons from the starting material. |
| Product appears oily or fails to solidify completely. | Residual solvents. | Action: Dry the product under high vacuum for an extended period, possibly with gentle heating. Rationale: Solvents trapped in the crystal lattice can lower the melting point and prevent full solidification. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a self-validating system designed for separating this compound from more polar impurities like the starting material and hydrolysis by-product.
Workflow Diagram:
Caption: Flash column chromatography workflow.
Step-by-Step Methodology:
-
Prepare the Column: Select an appropriately sized silica gel column for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). Pack the column using a non-polar solvent like hexane.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% Hexane). A typical solvent system is a gradient of ethyl acetate (EtOAc) in hexane.[4]
-
Start with a low polarity mixture (e.g., 2% EtOAc in Hexane) to elute the non-polar product.
-
Gradually increase the polarity (e.g., to 10-20% EtOAc) to elute more polar impurities.
-
-
Monitor and Collect: Collect fractions and monitor them by TLC. Spot each fraction on a TLC plate and visualize under UV light. Fractions containing only the spot corresponding to the pure product should be combined.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting solid under high vacuum and verify its purity by NMR, LC-MS, and melting point analysis.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities that have different solubility profiles from the main compound. The procedure described in patent literature for similar benzoxazole compounds involves a multi-step process for achieving high purity.[3]
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the crude product in a suitable solvent, such as ethyl acetate (e.g., ~20 volumes), by heating to 75-80°C.[3]
-
Charcoal Treatment (Optional): If the solution is colored, it can be treated with activated charcoal to remove colored impurities. Add a small amount of charcoal, stir for 15-30 minutes at an elevated temperature, and then filter the hot solution through a pad of celite to remove the charcoal.[3]
-
Concentration and Precipitation: Concentrate the filtrate by distilling off some of the solvent. Then, while maintaining the elevated temperature, add a non-polar "anti-solvent" like heptane (e.g., ~6 volumes) to induce precipitation.[3]
-
Controlled Cooling: Cool the solution slowly to allow for the formation of well-defined crystals. A typical cooling profile would be to cool to 45-50°C and hold, then cool further to 0-5°C and hold for at least one hour to maximize yield.[3]
-
Isolation and Washing: Collect the crystals by filtration. Wash the collected solid with a small amount of a pre-cooled solvent or solvent mixture (e.g., pre-cooled acetonitrile) to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 55-65°C) until a constant weight is achieved.[3]
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
stability issues of 2-Chloro-4-methyl-1,3-benzoxazole under different conditions
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methyl-1,3-benzoxazole is a valuable heterocyclic intermediate in synthetic chemistry, prized for its utility in constructing more complex, biologically active molecules.[1] The reactivity that makes this compound a useful building block is centered on the electrophilic carbon at the 2-position, which bears a chloride leaving group.[2] However, this inherent reactivity is also the source of its primary stability challenges. Understanding the conditions that can lead to its degradation is critical for successful experimental outcomes, preventing yield loss, and ensuring the purity of target compounds.
This guide provides in-depth technical support, addressing the common stability issues encountered when handling, storing, and using this compound. We will explore the causality behind its degradation pathways and offer field-proven troubleshooting strategies to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
The benzoxazole ring system itself is relatively stable due to its aromaticity.[1] However, the stability of this specific compound is dominated by the highly reactive 2-chloro substituent. The carbon atom at the 2-position is electron-deficient due to the influence of the adjacent oxygen and nitrogen atoms, making it highly susceptible to nucleophilic attack. Therefore, the compound is stable under anhydrous, neutral, and cool conditions but will readily degrade in the presence of nucleophiles, including water.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[3][4] The container must be kept tightly closed to prevent moisture ingress.[5] For maximum shelf-life, storage under an inert atmosphere, such as argon or nitrogen, is strongly recommended to displace ambient moisture and oxygen.[3]
Q3: Is this compound sensitive to light or temperature?
While many benzoxazole derivatives are noted for their photostability, it is good laboratory practice to store reactive intermediates like this one in amber vials or protected from direct light to prevent any potential photochemical reactions.[6][7]
The compound is more sensitive to temperature. High temperatures can accelerate degradation, especially in the presence of trace impurities. Thermal decomposition can release toxic fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[3] Therefore, avoid overheating and store in a cool environment.[8]
Q4: What is the primary degradation pathway I should be aware of?
The most common degradation pathway is hydrolysis. Trace amounts of water can act as a nucleophile, attacking the electrophilic C2 carbon and displacing the chloride ion. This reaction results in the formation of the highly stable and often undesired byproduct, 4-methyl-1,3-benzoxazol-2(3H)-one. This hydrolysis can occur slowly during storage if the compound is exposed to atmospheric moisture or rapidly in protic solvents or non-anhydrous reaction conditions.[9]
Summary of Stability Profile
| Condition | Stability Concern | Potential Outcome | Recommended Mitigation |
| Moisture/Water | High | Rapid hydrolysis to 4-methyl-1,3-benzoxazol-2(3H)-one.[9] | Store in a desiccator, under inert gas. Use anhydrous solvents and reagents.[3] |
| Acids/Bases | Moderate to High | Can catalyze hydrolysis and potentially lead to ring-opening.[8] | Maintain neutral pH. Use non-nucleophilic bases if required for a reaction. |
| Nucleophiles (e.g., Amines, Alcohols, Thiols) | High | Reacts via nucleophilic aromatic substitution (SNAr) to form corresponding 2-substituted benzoxazoles.[10][11] | This is the intended reactivity; however, be aware of competing reactions if multiple nucleophiles are present. |
| Elevated Temperature | Moderate | Can accelerate decomposition and side reactions. | Store in a cool place. Avoid excessive heating during reactions unless specified. |
| Light | Low to Moderate | Potential for photochemical side reactions, though many benzoxazoles are photostable.[6] | Store in amber vials or protect from direct light as a precautionary measure. |
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical workflow to diagnose and resolve them.
Problem 1: My reaction is yielding 4-methyl-1,3-benzoxazol-2(3H)-one as a major byproduct.
Causality: This is the classic signature of hydrolysis. The molecular weight of this byproduct (C₈H₇NO₂) is 149.15 g/mol , which you can confirm via mass spectrometry. Water, even in trace amounts from solvents, reagents, or glassware, is reacting with your starting material. The 2-chlorobenzoxazole moiety is highly susceptible to this reaction.[9]
Solution Workflow:
-
Confirmation: Isolate the byproduct and confirm its identity using LC-MS, GC-MS, or NMR. The mass should correspond to the hydrolyzed product.
-
Implement Anhydrous Techniques: If hydrolysis is confirmed, you must rigorously exclude water from your reaction. This is the most critical step to ensure success.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction. If the byproduct is still forming, re-evaluate every component of your setup for potential sources of moisture.
dot
Caption: Troubleshooting workflow for identifying hydrolysis.
Protocol: Performing a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere and handle them using syringe techniques.
-
Reagent Handling: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled via syringe. Never leave a container of this compound open to the atmosphere.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to workup. This can be achieved using a balloon or a bubbler system.
-
Addition of Reagents: Add this compound, dissolved in anhydrous solvent, to the reaction mixture via a gas-tight syringe through a rubber septum.
Problem 2: The purity of my starting material has decreased over time, even in a sealed container.
Causality: This indicates slow degradation during storage, most likely due to hydrolysis from ambient moisture that was present in the container when it was last sealed. Standard screw-cap vials are not perfectly airtight and can allow for slow moisture ingress over months.
Solution Workflow:
-
Re-purification: If the purity is unacceptably low, the material may need to be re-purified. However, this is often impractical. It is better to prevent the issue in the first place.
-
Improve Storage Protocol:
-
After receiving or synthesizing a fresh batch, immediately store it in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite).
-
For higher sensitivity applications, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents contamination of the entire batch each time the main container is opened.
-
Always flush the headspace of the container with argon or nitrogen before sealing for long-term storage.[3]
-
dot
Caption: Primary degradation pathway via hydrolysis.
Problem 3: My reaction with an amine nucleophile is sluggish and gives a poor yield.
Causality: While 2-chlorobenzoxazoles are reactive, the reaction is a nucleophilic aromatic substitution (SNAr), not an SN1 or SN2 reaction. Several factors could be at play:
-
Poor Nucleophilicity: The amine you are using may be a weak nucleophile (e.g., highly sterically hindered or with electron-withdrawing groups that reduce the lone pair availability).
-
Byproduct Formation: As the reaction proceeds, it generates one equivalent of HCl. This acid will protonate your amine nucleophile, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.
-
Competing Hydrolysis: If conditions are not anhydrous, your starting material is being consumed by water, reducing the potential yield of your desired product.
Solution Workflow:
-
Add a Base: Always include a non-nucleophilic base in the reaction to act as an HCl scavenger. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. A slight excess (1.1 to 1.5 equivalents) is typically sufficient.
-
Increase Temperature: SNAr reactions are often accelerated by heat. Consider running the reaction at a higher temperature (e.g., 50-80 °C), monitoring for any thermal decomposition.
-
Check Anhydrous Conditions: Re-verify that your setup is completely anhydrous, as described in the protocol above.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biori.periodikos.com.br [biori.periodikos.com.br]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the catalytic synthesis of this important heterocyclic compound. Our focus is on providing alternative catalytic strategies that offer improvements in efficiency, safety, and environmental impact over traditional methods.
I. Introduction to the Synthesis of this compound
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals, typically proceeds through a two-step pathway. The first step involves the cyclization of 2-amino-3-methylphenol to form the 4-methyl-1,3-benzoxazol-2(3H)-one intermediate. The second step is the subsequent chlorination of this intermediate at the 2-position.
Traditional methods often rely on hazardous reagents such as phosgene for cyclization and harsh chlorinating agents. This guide explores alternative catalytic systems for both steps, aiming to provide safer and more efficient protocols.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Step 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one
Q1: My reaction to form the benzoxazolone intermediate is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete cyclization can be due to several factors:
-
Insufficient Catalyst Activity: If using a catalyst, its activity may be compromised. For Lewis acid catalysts, ensure they are anhydrous. For heterogeneous catalysts, ensure they are properly activated and have not been poisoned.
-
Suboptimal Reaction Temperature: The cyclization often requires elevated temperatures to proceed at a reasonable rate. If the reaction is slow, a gradual increase in temperature while monitoring for side product formation is recommended.
-
Purity of Starting Material: Impurities in the 2-amino-3-methylphenol can inhibit the catalyst or participate in side reactions. Recrystallization or column chromatography of the starting material may be necessary.
-
Inefficient Removal of Byproducts: In reactions involving urea, the evolution of ammonia can affect the reaction equilibrium. Ensuring its efficient removal from the reaction mixture is crucial.
Q2: I am observing the formation of significant side products during the cyclization step. What are they and how can I minimize them?
A2: Common side products include polymeric materials and undesired isomers.
-
Polymerization: 2-aminophenols can be prone to oxidative polymerization, especially at high temperatures in the presence of air. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
Isomer Formation: While less common with 2-amino-3-methylphenol, ensure the starting material is isomerically pure to avoid the formation of other methylated benzoxazolone isomers.
-
Catalyst Choice: The choice of catalyst can influence selectivity. A milder, more selective catalyst may be required to minimize side reactions.
Step 2: Chlorination of 4-methyl-1,3-benzoxazol-2(3H)-one
Q3: The chlorination of my benzoxazolone intermediate is giving low yields of the desired 2-chloro product. What should I investigate?
A3: Low yields in the chlorination step can be attributed to:
-
Incomplete Reaction: The chlorinating agent may not be reactive enough under the chosen conditions, or the reaction time may be insufficient. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.
-
Degradation of the Product: 2-Chlorobenzoxazoles can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and work-up.
-
Side Reactions: Over-chlorination on the benzene ring is a potential side reaction, especially with a methyl-substituted ring which is activated towards electrophilic substitution.
Q4: I am observing multiple chlorinated products in my final mixture. How can I improve the selectivity for the 2-chloro position?
A4: The formation of multiple chlorinated products, particularly on the aromatic ring, is a common challenge.
-
Choice of Chlorinating Agent: Milder and more selective chlorinating agents should be considered. While phosphorus pentachloride is effective, it can be harsh. Alternatives like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst might offer better selectivity.
-
Catalyst Selection: The use of a catalyst can direct the chlorination to the desired position. Acid catalysts are often employed in these reactions.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over thermodynamically favored, but undesired, over-chlorinated products.
III. Alternative Catalytic Protocols
Here we provide detailed, step-by-step methodologies for alternative catalytic approaches to the synthesis of this compound.
Protocol 1: Phosgene-Free Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one using an Iron(III) Catalyst
This protocol utilizes a safer alternative to phosgene for the cyclization step, employing an in-situ generated carbonyl source catalyzed by an iron(III) salt.[2]
Experimental Protocol:
-
To a stirred solution of 2-amino-3-methylphenol (1.0 eq.) in a suitable high-boiling solvent (e.g., o-dichlorobenzene), add a catalytic amount of anhydrous Iron(III) chloride (FeCl₃, 0.05 eq.).
-
Add a carbonyl source such as urea (1.2 eq.).
-
Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-methyl-1,3-benzoxazol-2(3H)-one.
Diagram of the Catalytic Cycle:
Caption: Proposed catalytic cycle for the iron-catalyzed synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one.
Protocol 2: Catalytic Chlorination of 4-methyl-1,3-benzoxazol-2(3H)-one using Phosphorus Pentachloride
This protocol describes the chlorination of the benzoxazolone intermediate using a stoichiometric amount of phosphorus pentachloride. While not strictly catalytic in PCl₅, the reaction is a common and effective method.
Experimental Protocol:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 4-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq.) in a dry, inert solvent such as toluene or o-dichlorobenzene.
-
Add phosphorus pentachloride (PCl₅, 1.1 eq.) portion-wise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Diagram of the Chlorination Workflow:
Caption: A stepwise workflow for the chlorination of the benzoxazolone intermediate.
IV. Comparison of Catalytic Systems
The following table summarizes and compares different catalytic approaches for the key steps in the synthesis of this compound.
| Reaction Step | Catalyst/Reagent | Advantages | Disadvantages | References |
| Cyclization | Urea/Heat (catalyst-free) | Inexpensive reagent, simple procedure. | High temperatures required, potential for byproduct formation. | [3] |
| Cyclization | Phosgene/Triphosgene | High reactivity, often good yields. | Highly toxic and hazardous reagents. | [4] |
| Cyclization | Iron(III) Chloride (with Urea) | Phosgene-free, uses an inexpensive catalyst. | Requires high temperatures, catalyst can be moisture sensitive. | [2] |
| Chlorination | Phosphorus Pentachloride (PCl₅) | Effective and reliable for chlorination. | Stoichiometric reagent, can be harsh, produces corrosive byproducts. | [3] |
| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Can be more selective than PCl₅. | Can also cause ring chlorination if not controlled. | |
| Chlorination | N-Chlorosuccinimide (NCS) / Acid Catalyst | Milder chlorinating agent, easier to handle. | May require longer reaction times or specific catalysts to be effective. |
V. Conclusion
The synthesis of this compound can be achieved through various catalytic routes. The choice of catalyst and reaction conditions plays a crucial role in determining the efficiency, safety, and selectivity of the synthesis. This guide provides a starting point for researchers to explore alternative, improved methods for the preparation of this valuable compound. For further assistance, please do not hesitate to contact our technical support team.
VI. References
-
New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2025). ResearchGate. --INVALID-LINK--
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. --INVALID-LINK--
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. --INVALID-LINK--
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). Organic Chemistry Portal. --INVALID-LINK--
-
Technical Support Center: Synthesis of Substituted Benzoxazoles. (2025). Benchchem. --INVALID-LINK--
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. --INVALID-LINK--
-
troubleshooting low yield in benzoxazole synthesis. (2025). Benchchem. --INVALID-LINK--
-
Process for the preparation of 2-chlorobenzoxazoles. (1987). Google Patents. --INVALID-LINK--
-
Process for preparing 2-chlorobenzoxazoles. (1985). Google Patents. --INVALID-LINK--
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Institutes of Health. --INVALID-LINK--
-
Catalyst-free synthesis of oxazol-2(3H)-ones from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction. (2020). Royal Society of Chemistry. --INVALID-LINK--
-
2-Chlorobenzoxazole synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Phosgene and Substitutes. (n.d.). MilliporeSigma. --INVALID-LINK--
-
Phosgene and Substitutes. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2015). American Journal of Organic Chemistry. --INVALID-LINK--
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). National Institutes of Health. --INVALID-LINK--
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
4-Methyl-1,3-benzoxazole-2-thiol | CAS 93794-44-6. (n.d.). Benchchem. --INVALID-LINK--
-
Recent Advances in the Synthesis of 4H-Benzo[d][5][6]oxathiin-4-ones and 4H-Benzo[d][5][6]dioxin-4-ones. (2023). MDPI. --INVALID-LINK--
-
Studies in the Synthesis of Benzoxazole Compounds. (2015). CORE. --INVALID-LINK--
-
The preparation method of 4- chloromethyl benzoic acid chlorides. (2018). Google Patents. --INVALID-LINK--
-
2-Methyl-1,3-benzoxazol-4-yl diphenyl-phosphinate. (2011). National Institutes of Health. --INVALID-LINK--
-
4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. (1985). Google Patents. --INVALID-LINK--
-
4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. (1985). European Patent Office. --INVALID-LINK--
-
Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (2014). Google Patents. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]
dealing with regioisomers in the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
Technical Support Center: Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
A Guide to Managing and Overcoming Regioisomeric Challenges
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide expert insights and practical, field-proven solutions to the common challenges encountered during its synthesis, with a specific focus on the critical issue of regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound from 2-amino-3-methylphenol and I'm getting a mixture of products. Why is this happening?
Answer: This is the most common challenge in this synthesis and is a direct consequence of the structure of your starting material, 2-amino-3-methylphenol. The precursor is an unsymmetrical benzene ring with three different substituents.
The standard synthetic route involves a cyclization reaction to form the benzoxazole core. Specifically, the reaction with a phosgene equivalent (like triphosgene or diphosgene) proceeds through a benzoxazolin-2-one intermediate. Because the 2-amino-3-methylphenol is unsymmetrical, the cyclization can occur in two different ways, leading to two distinct regioisomeric intermediates:
-
4-methyl-1,3-benzoxazol-2(3H)-one: The desired intermediate.
-
7-methyl-1,3-benzoxazol-2(3H)-one: The undesired regioisomeric impurity.
Subsequent chlorination of this mixture (e.g., using POCl₃ or SOCl₂) converts both intermediates into their corresponding 2-chloro-benzoxazole derivatives, resulting in a mixture of your target molecule and the 2-chloro-7-methyl-1,3-benzoxazole isomer. The formation of these isomers is governed by the kinetics and thermodynamics of the cyclization step.
Diagram 1: Regioisomer Formation Pathway
Caption: Competing pathways in the synthesis from 2-amino-3-methylphenol.
Q2: Can I control the reaction conditions to selectively produce the 4-methyl isomer?
Answer: Achieving high regioselectivity in this specific cyclization is challenging, and most literature reports acknowledge the formation of a mixture. However, you can influence the isomeric ratio by carefully controlling the reaction conditions. The outcome depends on a delicate balance between electronic and steric effects.
-
Electronic Effects: Both the amino and hydroxyl groups are ortho-, para-directing activators for electrophilic substitution. In the cyclization mechanism, the regioselectivity is determined by which ortho position is more nucleophilic.
-
Steric Effects: The methyl group at the 3-position provides significant steric hindrance. This bulkiness can disfavor the formation of the 7-methyl isomer, where the cyclization occurs at the more crowded C2 position, potentially making the 4-methyl isomer the major product.
Recommendations to Maximize the 4-Methyl Isomer:
-
Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., DMF, NMP).
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which may be the less sterically hindered 4-methyl isomer. Running the reaction at 0 °C or even lower may improve the ratio.
-
Rate of Addition: Slow, dropwise addition of the phosgene equivalent can prevent localized high concentrations and temperature spikes, which often lead to side reactions and reduced selectivity.
Q3: My reaction yielded an inseparable mixture. What are the most effective methods for separating the 4-methyl and 7-methyl regioisomers?
Answer: Separating these isomers is often the most practical approach. Due to their similar structures and polarities, simple column chromatography can be difficult.
Recommended Separation Strategies:
-
High-Performance Flash Chromatography: Utilize high-resolution silica gel (e.g., 25-40 µm particle size) with a carefully optimized non-polar/polar solvent system. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity material, reversed-phase (C18) or normal-phase (silica, cyano) preparative HPLC is the most reliable method.[1] This allows for excellent separation, although it is less scalable.
-
Fractional Crystallization: If the isomers are solid and have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This requires screening various solvents and solvent mixtures to find conditions where one isomer crystallizes out preferentially.
Q4: How can I definitively identify which isomer is which and accurately determine the isomeric ratio?
Answer: Unambiguous characterization is critical. While techniques like GC-MS and LC-MS can confirm the mass and show two distinct peaks, they cannot differentiate the isomers without pure standards. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.
¹H NMR Spectroscopy is the gold standard for identification. The aromatic region of the spectrum will be unique for each isomer due to different proton environments and coupling patterns.
| Parameter | This compound (Desired) | 2-Chloro-7-methyl-1,3-benzoxazole (Isomer) |
| Aromatic Protons | 3H | 3H |
| H5 Proton | Doublet of doublets (dd) or triplet (t) | Doublet of doublets (dd) or doublet (d) |
| H6 Proton | Triplet (t) or dd | Doublet of doublets (dd) or triplet (t) |
| H7 Proton | Doublet of doublets (dd) or doublet (d) | N/A (Methyl group at this position) |
| H4 Proton | N/A (Methyl group at this position) | Doublet of doublets (dd) or doublet (d) |
| Key Differentiator | No aromatic proton is significantly downfield and isolated. | The H4 proton is often deshielded by the nearby heteroatoms and will appear as a distinct doublet or dd. |
| NOESY/NOE | Irradiation of the methyl protons should show a Nuclear Overhauser Effect (NOE) with the H5 proton. | Irradiation of the methyl protons should show a strong NOE with the adjacent H6 proton. |
Quantification: Once the peaks for each isomer have been assigned in the ¹H NMR spectrum, the isomeric ratio can be accurately calculated by integrating the well-resolved signals corresponding to each compound (e.g., the methyl singlets or distinct aromatic protons).
Troubleshooting Guide
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1,3-benzoxazol-2(3H)-one (Intermediate)
Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel under appropriate safety precautions, including the use of a fume hood and personal protective equipment. Triphosgene is highly toxic and releases phosgene upon contact with moisture.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-methylphenol (1.0 eq) and anhydrous toluene. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) to the stirred suspension.
-
Reagent Addition: Dissolve triphosgene (0.4 eq) in anhydrous toluene and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis & Purification: Analyze the crude product by ¹H NMR to determine the isomeric ratio. Purify the solid mixture via flash chromatography or recrystallization to isolate the desired 4-methyl-1,3-benzoxazol-2(3H)-one.
Protocol 2: Chlorination to this compound
-
Setup: In a fume hood, combine the purified 4-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield pure this compound.
References
Technical Support Center: Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole. This guide is structured to provide direct, experience-based answers to the challenges you may encounter, with a specific focus on the critical influence of solvent selection on reaction success. As Senior Application Scientists, we aim to explain not just the how, but the why behind these experimental choices to ensure your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs): The Role of the Solvent
This section addresses common questions regarding solvent choice for the multi-step synthesis of this compound. The typical synthetic route involves two key transformations: first, the cyclization of 4-methyl-2-aminophenol to form the intermediate 4-methyl-1,3-benzoxazol-2(3H)-one, followed by chlorination to yield the final product.
Q1: What are the most common solvents for the initial cyclization of 4-methyl-2-aminophenol?
A1: The choice of solvent for the initial cyclization depends heavily on the carbonyl source used (e.g., urea, phosgene, or other carbonic acid derivatives). High-boiling point, inert solvents are generally preferred to drive the reaction, which often requires elevated temperatures (100-190 °C) to facilitate the elimination of byproducts like ammonia.[1]
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o-Dichlorobenzene: This is a common choice found in patent literature due to its high boiling point (approx. 180 °C) and its inert nature under the reaction conditions.[1]
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at solubilizing a wide range of organic molecules and can stabilize charged intermediates that may form during the cyclization, potentially accelerating the reaction.[2][3]
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Solvent-Free: In some modern, "green" approaches, solvent-free conditions, often assisted by microwave irradiation or mechanical grinding, have proven effective for benzoxazole synthesis in general.[2][4]
Q2: How does solvent polarity affect the cyclization reaction rate and yield?
A2: Solvent polarity plays a significant role in stabilizing the transition states and intermediates of the cyclization mechanism. Polar solvents, particularly polar aprotic ones like DMF and acetonitrile, can lead to faster reactions by solvating charged species formed during the intramolecular nucleophilic attack.[2] However, the optimal polarity is specific to the reaction. It is often beneficial to screen a range of solvents to find the ideal conditions for your specific substrate and carbonyl source.[2]
Q3: For the chlorination step, what properties should the solvent have?
A3: The chlorination of 4-methyl-1,3-benzoxazol-2(3H)-one, typically with an aggressive chlorinating agent like phosphorus pentachloride (PCl₅), demands a completely inert solvent. The solvent must not react with PCl₅ or the evolving hydrogen chloride (HCl) gas. Furthermore, as this step can require heating, a high boiling point is advantageous.
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Inert Aprotic Solvents: o-Dichlorobenzene is a suitable choice for this step as well.[1] Other non-reactive, high-boiling solvents could also be considered.
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Avoid Protic and Nucleophilic Solvents: Solvents with acidic protons (e.g., alcohols, water) or nucleophilic sites (e.g., THF, DMF in some conditions) are entirely unsuitable as they will be consumed by the chlorinating agent, halting the desired reaction and generating unwanted byproducts.
Q4: My starting material, 4-methyl-2-aminophenol, is turning dark in the reaction mixture. Is this related to the solvent?
A4: This is a classic issue. 2-Aminophenol and its derivatives are highly susceptible to oxidation, which forms colored impurities.[5] While not directly caused by the solvent itself, the solvent choice and reaction setup can mitigate this. Using a deoxygenated solvent (e.g., by sparging with nitrogen or argon) and maintaining an inert atmosphere throughout the reaction are crucial to prevent this degradation.[5]
Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and solving problems related to the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Intermediate | Poor solubility of starting materials. | Switch to a more effective solvent like DMF or DMSO, or increase the reaction temperature if the solvent's boiling point allows.[2] |
| Oxidation of 4-methyl-2-aminophenol. | Ensure high-purity starting materials. Degas the solvent and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.[5] | |
| Low Yield of Final Product | Solvent is reacting with the chlorinating agent (PCl₅). | Verify the solvent is aprotic and inert (e.g., o-dichlorobenzene). Avoid any protic or nucleophilic solvents. |
| Incomplete chlorination reaction. | Ensure the PCl₅ is fresh and active. Consider increasing the reaction temperature or extending the reaction time. Monitor via TLC. | |
| Dark/Colored Final Product | Degradation of the aminophenol precursor. | Purge the reaction vessel thoroughly with an inert gas before adding reagents. Use deoxygenated solvents.[5] |
| Carbonization/side reactions at high temperatures. | Use a solvent to ensure even heat distribution and avoid localized overheating. Optimize the reaction temperature.[1] | |
| Difficulty in Purification | Residual high-boiling solvent (e.g., o-dichlorobenzene). | Use a high-vacuum pump for an extended period to remove the solvent. If possible, perform a solvent swap to a lower-boiling solvent before chromatography. |
| Co-elution of byproducts with the product. | Optimize the mobile phase for column chromatography. A gradient elution from non-polar to more polar (e.g., Hexane to Hexane/Ethyl Acetate) may be necessary.[6] |
Visualizing the Process
A clear understanding of the workflow and troubleshooting logic is essential for success.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.
Protocol 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one
This procedure is adapted from general methods for benzoxazolone synthesis.[1]
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Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser and a nitrogen or argon inlet. Ensure the system is free of moisture.
-
Reagent Addition: To the flask, add 4-methyl-2-aminophenol (1.0 eq) and urea (1.05 eq).
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Solvent Addition: Add a sufficient volume of o-dichlorobenzene to create a stirrable suspension (e.g., ~3 mL per gram of aminophenol).
-
Reaction: Heat the suspension to 150-160 °C under a steady flow of inert gas. Ammonia gas will evolve during the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate. Filter the solid and wash with a non-polar solvent like hexane to remove the o-dichlorobenzene. The crude product can be purified by recrystallization or carried forward to the next step.
Protocol 2: Synthesis of this compound
This procedure involves hazardous materials and should be performed with extreme caution in a well-ventilated fume hood.[1]
-
Safety First: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Phosphorus pentachloride is corrosive and reacts violently with water.
-
Reaction Setup: In a dry, inert-atmosphere flask, suspend the crude 4-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in o-dichlorobenzene.
-
Reagent Addition: Carefully add phosphorus pentachloride (PCl₅) (1.1 - 1.5 eq) portion-wise to the suspension. The reaction can be exothermic.
-
Reaction: Heat the mixture, typically to around 100-120 °C, to drive the reaction to completion. Hydrogen chloride gas will evolve and should be neutralized with a scrubber system.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once complete, cool the mixture. Carefully pour it over crushed ice to quench the excess PCl₅.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
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Column Preparation: Pack a silica gel column using a non-polar solvent like petroleum ether or hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elution: Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting point is a 19:1 or 9:1 mixture.[2][7]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization and Validation of 2-Chloro-4-methyl-1,3-benzoxazole
For: Researchers, scientists, and drug development professionals engaged in the synthesis and validation of novel heterocyclic compounds.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged scaffold in medicinal chemistry and materials science.[1] As structural isosteres of naturally occurring nucleic bases, benzoxazole derivatives interact readily with biological macromolecules, exhibiting a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The introduction of specific substituents, such as a chlorine atom at the 2-position and a methyl group on the benzene ring, can significantly modulate a molecule's physicochemical properties and biological efficacy.
This guide provides a comprehensive, in-depth framework for the definitive structural characterization and validation of a novel derivative, 2-Chloro-4-methyl-1,3-benzoxazole . We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow. This document serves as a practical guide for researchers synthesizing this or structurally related compounds, providing predicted data, comparative analyses, and detailed, field-proven protocols.
Part 1: Proposed Synthesis and Initial Verification
The logical first step in any characterization is the successful synthesis of the target compound. A common and effective route to 2-chlorobenzoxazoles involves the cyclization of an o-aminophenol precursor.[6] For our target, this would involve the reaction of 2-amino-3-methylphenol.
Upon completion of the synthesis, a multi-technique validation workflow is essential. No single technique is sufficient for unambiguous structure confirmation. We will employ an orthogonal approach, where each method provides a unique and complementary piece of structural evidence.
Part 2: Spectrometric and Spectroscopic Characterization
This section details the expected results from each analytical technique and provides a comparative analysis against known, structurally similar compounds.
Mass Spectrometry (MS): The First Gatekeeper
Expertise & Rationale: High-resolution mass spectrometry (HRMS) is the initial and most critical step. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. This quickly confirms whether the desired reaction has occurred and the product has the correct molecular formula, preventing wasted time on subsequent, more complex analyses.
Predicted Data: For this compound (C₈H₆ClNO), the monoisotopic mass is 167.0138. A key validation feature will be the isotopic pattern of the chlorine atom: a characteristic ~3:1 ratio for the M and M+2 peaks (corresponding to ³⁵Cl and ³⁷Cl isotopes).
| Compound | Formula | Calculated Exact Mass | Key Isotopic Feature | Reference |
| This compound | C₈H₆ClNO | 167.0138 | M+2 peak at ~32% intensity of M | Predicted |
| 2-Chlorobenzoxazole | C₇H₄ClNO | 153.00 | M+2 peak at ~32% intensity of M | [7] |
| Benzoxazole | C₇H₅NO | 119.0371 | N/A | [8] |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Validation:
-
Confirm the presence of the [M+H]⁺ ion at m/z 168.0211.
-
Verify the isotopic peak at [M+H+2]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak.
-
Ensure the measured mass is within 5 ppm of the calculated exact mass.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. For our target, we expect to see characteristic vibrations for the benzoxazole core, confirming the successful cyclization and the absence of starting material functionalities (e.g., -OH and -NH₂ from 2-amino-3-methylphenol).
Predicted Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale | Reference |
| ~1640-1660 | C=N Stretch | Strong | Characteristic of the oxazole ring imine bond. | [2] |
| ~1240-1270 | Asymmetric C-O-C Stretch | Strong | Confirms the ether linkage within the oxazole ring. | [9] |
| ~3050-3100 | Aromatic C-H Stretch | Medium to Weak | Indicates the presence of the benzene ring. | [10] |
| ~750-800 | C-Cl Stretch | Medium | Confirms the presence of the chloro substituent. | [11] |
| Not Present | ~3300-3500 | N/A | Absence of broad O-H and sharp N-H stretches confirms full cyclization. | N/A |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands and compare them to the predicted values to confirm the presence of the benzoxazole core and the absence of starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Critically, 2D NMR experiments like COSY, HSQC, and HMBC are used to piece together the molecular skeleton with certainty.
Predicted ¹H and ¹³C NMR Data (in CDCl₃): The chemical shifts are predicted based on the parent benzoxazole structure with considerations for the electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) substituents.
-
¹H NMR:
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Three protons on the aromatic ring. We expect a doublet, a triplet (or dd), and a doublet pattern.
-
A singlet for the methyl group protons.
-
Predicted Shifts:
-
Methyl Protons (H-8): ~2.4 ppm (singlet, 3H).
-
Aromatic Protons (H-5, H-6, H-7): ~7.2-7.8 ppm (multiplets, 3H). The specific coupling patterns will definitively prove the 4-methyl substitution pattern.
-
-
-
¹³C NMR:
-
Eight distinct carbon signals are expected.
-
Predicted Shifts:
-
C2 (C-Cl): ~152-155 ppm. The C-Cl carbon is typically deshielded.
-
C4 (C-CH₃): ~130-132 ppm.
-
Quaternary Carbons (C3a, C7a): ~140-150 ppm.
-
Aromatic CH Carbons (C5, C6, C7): ~110-125 ppm.
-
Methyl Carbon (C8): ~15-20 ppm.
-
-
2D NMR for Unambiguous Validation: The true power of NMR lies in 2D correlation experiments, which are essential for a self-validating protocol.
Expert Rationale for 2D NMR: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. A correlation from the methyl protons (H-8) to the quaternary carbon C-3a and the aromatic carbon C-5 would provide undeniable proof of the methyl group's position at C-4. This single experiment validates the regiochemistry of the precursor and the final structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton and confirming the position of substituents on the benzoxazole ring.
-
Part 3: X-ray Crystallography: The Ultimate Confirmation
Expertise & Rationale: While NMR provides the solution-state structure, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state.[12][13] It yields precise bond lengths, bond angles, and information about intermolecular packing, which can influence material properties like solubility and melting point. Obtaining a crystal structure is the gold standard for molecular validation.
Expected Structural Features:
-
The benzoxazole ring system will be largely planar.[12]
-
The C2-Cl bond length is expected to be in the range of 1.72-1.74 Å.
-
Intermolecular interactions, such as π-π stacking between the benzoxazole rings, are likely to dictate the crystal packing arrangement.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). A good starting point would be slow evaporation from a solution in dichloromethane or ethyl acetate/hexane.
-
Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer equipped with a Mo or Cu X-ray source. Cool the crystal (typically to 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match.
-
Validation: The final refined structure provides a complete 3D model of the molecule, confirming the connectivity and stereochemistry beyond any doubt.
Conclusion
The structural validation of a novel compound like This compound requires a rigorous, multi-faceted approach. By systematically employing HRMS to confirm elemental composition, IR spectroscopy to identify key functional groups, a suite of 1D and 2D NMR experiments to elucidate the precise atomic connectivity, and finally, single-crystal X-ray diffraction for absolute 3D structure determination, researchers can have the highest degree of confidence in their findings. This orthogonal workflow ensures that the data is self-validating at each step, adhering to the highest standards of scientific integrity required in modern chemical research and drug development.
References
- 1. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 7. Benzoxazole, 2-chloro- [webbook.nist.gov]
- 8. Benzoxazole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazole(273-53-0) IR Spectrum [m.chemicalbook.com]
- 11. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole for Researchers and Drug Development Professionals
Welcome to a comprehensive technical guide on the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole, a key intermediate in the development of various pharmaceutical agents. This document provides a comparative analysis of different synthetic routes, offering insights into the rationale behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for the reactivity of the 2-chloro substituent which allows for facile nucleophilic displacement to introduce a variety of functional groups. The benzoxazole scaffold itself is a privileged structure, appearing in numerous biologically active compounds. The strategic placement of the methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.
This guide will focus on two primary and classical synthetic pathways to this compound, both starting from the readily available precursor, 2-amino-3-methylphenol. We will also explore a more modern, one-pot approach, providing a critical evaluation of each method's advantages and disadvantages.
Synthetic Pathways Overview
The synthesis of this compound can be broadly categorized into two main strategies, each involving a two-step sequence from 2-amino-3-methylphenol. A third, more direct approach will also be considered.
Figure 1. Overview of the primary synthetic routes to this compound.
Route A: From 4-Methyl-1,3-benzoxazole-2-thiol
This classical route involves the initial formation of a 2-mercaptobenzoxazole derivative, followed by a chlorination step to replace the thiol group.
Step 1: Synthesis of 4-Methyl-1,3-benzoxazole-2-thiol
The reaction of 2-amino-3-methylphenol with carbon disulfide in the presence of a base, such as potassium hydroxide, is a well-established method for the synthesis of 2-mercaptobenzoxazoles.
Mechanism: The reaction proceeds via the formation of a dithiocarbamate intermediate from the reaction of the amino group with carbon disulfide. Subsequent intramolecular cyclization with the elimination of water affords the benzoxazole-2-thiol.
Figure 2. Reaction scheme for the synthesis of 4-Methyl-1,3-benzoxazole-2-thiol.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq.) in ethanol.
-
To this solution, add 2-amino-3-methylphenol (1.0 eq.).
-
Slowly add carbon disulfide (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, the precipitated potassium salt of the product is filtered.
-
The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the 4-methyl-1,3-benzoxazole-2-thiol.
-
The product is collected by filtration, washed with water, and dried.
Step 2: Chlorination of 4-Methyl-1,3-benzoxazole-2-thiol
The conversion of the 2-thiol to the 2-chloro derivative can be achieved using various chlorinating agents, with chlorine gas or sulfuryl chloride being common choices.
Mechanism: The reaction likely proceeds through the formation of a sulfenyl chloride intermediate, which is then displaced by a chloride ion.
Experimental Protocol (using Chlorine Gas):
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of toxic chlorine gas.
-
Melt a small amount of previously synthesized this compound in a reaction vessel.
-
Add 4-methyl-1,3-benzoxazole-2-thiol to the melt.
-
Pass chlorine gas through the molten mixture while maintaining the temperature between 20-40°C.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
After the reaction is complete (monitored by TLC or GC), the crude product is purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-1,3-benzoxazole-2-thiol | N/A |
| Reagents | Chlorine gas | [1] |
| Solvent | None (melt) | [1] |
| Temperature | 20-40 °C | [1] |
| Reaction Time | Not specified | [1] |
| Yield | ~81% (for 5-methyl analog) | [1] |
| Purification | Vacuum distillation | [1] |
Table 1. Summary of the chlorination of a methylated 2-mercaptobenzoxazole. The data is for the 5-methyl isomer, which is expected to have similar reactivity to the 4-methyl isomer.
Route B: From 4-Methyl-1,3-benzoxazol-2(3H)-one
This alternative two-step synthesis proceeds via a benzoxazolone intermediate.
Step 1: Synthesis of 4-Methyl-1,3-benzoxazol-2(3H)-one
The cyclization of 2-amino-3-methylphenol to the corresponding benzoxazolone can be achieved using urea or a phosgene equivalent like triphosgene. The use of urea is generally preferred due to its lower toxicity.
Mechanism (with Urea): The reaction involves the nucleophilic attack of the amino group of 2-amino-3-methylphenol on a carbonyl group of urea, followed by an intramolecular cyclization with the elimination of ammonia.
Figure 3. Reaction scheme for the synthesis of 4-Methyl-1,3-benzoxazol-2(3H)-one.
Experimental Protocol (with Urea):
-
A mixture of 2-amino-3-methylphenol (1.0 eq.) and urea (1.1 eq.) is heated to 150-160°C.
-
The reaction is typically carried out without a solvent, and the mixture is stirred at this temperature for several hours until the evolution of ammonia ceases.
-
The crude product is then purified by recrystallization.
Step 2: Chlorination of 4-Methyl-1,3-benzoxazol-2(3H)-one
The conversion of the benzoxazolone to the 2-chloro derivative is commonly achieved using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Mechanism: The lone pair of electrons on the nitrogen atom of the benzoxazolone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. Subsequent attack by a chloride ion and elimination of a phosphate species yields the desired 2-chlorobenzoxazole.
Experimental Protocol (with POCl₃):
-
A mixture of 4-methyl-1,3-benzoxazol-2(3H)-one and an excess of phosphorus oxychloride is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
| Parameter | Value (General Procedure) | Reference |
| Starting Material | 4-Methyl-1,3-benzoxazol-2(3H)-one | N/A |
| Reagents | Phosphorus oxychloride (POCl₃) | [2][3][4] |
| Solvent | Excess POCl₃ or an inert solvent | [2][3][4] |
| Temperature | Reflux | [2][3][4] |
| Reaction Time | Varies (typically several hours) | [2][3][4] |
| Yield | Generally good to excellent | [5] |
| Purification | Distillation, Recrystallization, or Chromatography | [5] |
Table 2. General conditions for the chlorination of benzoxazolones.
Route C: One-Pot Synthesis from 2-Amino-3-methylphenol
A more direct approach to 2-chlorobenzoxazoles involves a one-pot reaction of an o-aminophenol with a phosgene equivalent. Triphosgene is a safer, solid alternative to phosgene gas.
Mechanism: The reaction likely proceeds through the in-situ formation of an isocyanate or a carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to form the 2-chlorobenzoxazole.
Figure 4. Plausible one-pot synthesis of this compound.
Conceptual Protocol (with Triphosgene):
-
In a suitable inert solvent (e.g., toluene, dichloromethane), dissolve 2-amino-3-methylphenol.
-
Cool the solution in an ice bath and slowly add a solution of triphosgene in the same solvent.
-
A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
After completion, the reaction is quenched, and the product is isolated and purified.
While this route offers the advantage of being a one-pot procedure, careful control of the stoichiometry and reaction conditions is crucial to avoid the formation of byproducts such as ureas and isocyanates.[6][7]
Comparative Analysis
| Feature | Route A (from Thiol) | Route B (from Oxazolone) | Route C (One-Pot) |
| Starting Materials | 2-Amino-3-methylphenol, CS₂, Chlorinating Agent | 2-Amino-3-methylphenol, Urea/Phosgene equivalent, Chlorinating Agent | 2-Amino-3-methylphenol, Phosgene equivalent |
| Number of Steps | 2 | 2 | 1 |
| Reagent Hazards | High (CS₂ is flammable and toxic, Chlorine gas is highly toxic) | Moderate to High (POCl₃ and PCl₅ are corrosive and react violently with water) | High (Triphosgene is a phosgene source and highly toxic) |
| Yield | Generally good | Generally good to excellent | Potentially variable, requires careful optimization |
| Scalability | Can be challenging due to the use of gaseous chlorine | Generally scalable | May be challenging to control on a large scale |
| Purification | Vacuum distillation is often effective | Multiple options (distillation, recrystallization, chromatography) | Chromatography may be required to remove byproducts |
| Overall Efficiency | Good, but involves hazardous reagents | Robust and reliable, often the preferred lab-scale method | Potentially the most efficient in terms of steps, but requires stringent safety protocols |
Table 3. Comparative overview of the synthetic routes.
Conclusion and Recommendations
For laboratory-scale synthesis, Route B , proceeding through the 4-methyl-1,3-benzoxazol-2(3H)-one intermediate, often represents the most practical and reliable approach. The use of urea for the first step is significantly safer than using carbon disulfide. The subsequent chlorination with phosphorus oxychloride is a standard and high-yielding transformation, and the purification of the final product is generally straightforward.
Route A is a viable alternative, particularly if the 2-mercapto intermediate is readily available. However, the use of highly toxic chlorine gas necessitates specialized equipment and stringent safety precautions.
Route C , the one-pot synthesis, is an attractive option in terms of step economy. However, it requires careful handling of phosgene equivalents and may need significant optimization to achieve high yields and purity, making it more suitable for experienced chemists with the appropriate safety infrastructure.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety considerations.
References
- 1. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US2978478A - Reaction of phosphorus oxychloride and polar polyhydric compounds - Google Patents [patents.google.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
comparing the biological activity of 2-Chloro-4-methyl-1,3-benzoxazole with other benzoxazoles
A Comparative Guide to the Biological Activity of 2-Chloro-4-methyl-1,3-benzoxazole
This guide provides a comprehensive comparison of the biological activity of this compound with other benzoxazole derivatives, supported by experimental data and protocols. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Benzoxazoles in Medicinal Chemistry
Benzoxazoles are a significant class of heterocyclic compounds, featuring a benzene ring fused to an oxazole ring.[1][2] This scaffold is of great interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][3][4] The versatility of the benzoxazole nucleus allows for modifications at various positions, leading to a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][5][6][7] The ability of benzoxazoles to act as isosteres of natural nucleic bases, such as adenine and guanine, facilitates their interaction with biological macromolecules, contributing to their therapeutic potential.[4] The ongoing challenge of drug resistance, particularly in microbes, necessitates the synthesis and evaluation of new chemical entities, with benzoxazoles being a promising area of exploration.[3][5]
Spotlight on this compound
This compound is a specific derivative within the broader benzoxazole family. The biological activity of this compound is influenced by the electronic and steric properties of its substituents: a chloro group at the 2-position and a methyl group at the 4-position. The chlorine atom at the 2-position is particularly reactive and can be displaced by various nucleophiles, making it a valuable intermediate for the synthesis of other benzoxazole derivatives.[8]
Comparative Biological Activities
While direct and extensive biological data for this compound is not abundantly available in public literature, we can infer its potential activities by examining the structure-activity relationships (SAR) of closely related benzoxazole analogs. The presence of a halogen, such as chlorine, and an alkyl group, like methyl, on the benzoxazole core is known to modulate biological effects.
Antimicrobial Activity
Benzoxazole derivatives are well-documented for their potent antimicrobial effects against a spectrum of bacteria and fungi.[3][4][5][9] The antimicrobial action is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase.[5]
Structure-Activity Relationship Insights:
-
2-Substituents: The nature of the substituent at the 2-position of the benzoxazole ring is critical for its antimicrobial potency. Studies on 2-substituted benzoxazoles have shown that various moieties can confer significant antibacterial and antifungal properties.[5]
-
Halogenation: The presence of a chloro group, an electron-withdrawing group, can enhance the antimicrobial and antiproliferative effects of benzoxazole derivatives.[10] For instance, certain 4-chloro-1,3-benzoxazole derivatives have demonstrated notable antimicrobial and antifungal activities.[11]
-
Methyl Group: The position of a methyl group on the benzene ring can also influence activity. While specific data on the 4-methyl substitution is sparse, alkyl groups can affect the lipophilicity of the molecule, which in turn can impact cell membrane permeability and target engagement.
Comparative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted benzoxazoles against representative microbial strains. This data, gathered from multiple studies, helps to contextualize the potential efficacy of this compound.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 2-(p-substituted-benzyl)-5-amido-benzoxazoles | E. faecalis (drug-resistant isolate) | 32 |
| 2-(p-substituted-benzyl)-5-amido-benzoxazoles | P. aeruginosa | 64 |
| 2-Arylbenzoxazole derivative 47 | P. aeruginosa | 0.25 |
| 2-Arylbenzoxazole derivative 47 | E. faecalis | 0.5 |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative | S. aureus & E. coli | Good activity |
| Benzoxazole derivative with thiophene substituent | Various bacteria and fungi | Appreciable activity |
Note: "Good activity" and "Appreciable activity" are qualitative descriptions from the cited sources where specific MIC values were not provided.[9][12][13]
Based on these findings, it is plausible that this compound would exhibit antimicrobial activity, which would need to be confirmed through direct experimental testing.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is another area of intensive research.[2][7][14] These compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[15][16]
Structure-Activity Relationship Insights:
-
Bioisosteric Replacement: In drug design, replacing one chemical group with another that has similar physical or chemical properties (bioisosteric replacement) can lead to improved therapeutic agents. For example, replacing the benzothiazole core of the anticancer prodrug Phortress with a benzoxazole ring has yielded analogs with significant anticancer effects against various carcinoma cell lines.[17]
-
Kinase Inhibition: Benzoxazole derivatives have been investigated as inhibitors of various kinases that are often dysregulated in cancer, including EGFR, HER2, and VEGFR2.[15][16]
-
Substituent Effects: The presence and position of substituents on the benzoxazole ring are crucial for anticancer activity. For instance, some 2-mercaptobenzoxazole derivatives have shown potent antiproliferative activity, with IC50 values in the low micromolar range.[16]
Comparative Data:
The table below presents the half-maximal inhibitory concentration (IC50) values for selected benzoxazole derivatives against different cancer cell lines, providing a benchmark for evaluating novel compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 2-Mercaptobenzoxazole derivative 6b | MDA-MB-231 (Breast) | 2.14 |
| 2-Mercaptobenzoxazole derivative 6b | MCF-7 (Breast) | 3.64 |
| 2-Mercaptobenzoxazole derivative 6b | HeLa (Cervix) | 5.18 |
| 2-Mercaptobenzoxazole derivative 6b | HepG2 (Liver) | 6.83 |
Data from a study on 2-mercaptobenzoxazole derivatives as multi-kinase inhibitors.[16]
The structural features of this compound suggest it could serve as a scaffold for the development of novel anticancer agents, a hypothesis that warrants experimental validation.
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. Below are detailed, step-by-step methodologies for key assays.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][18][19] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[19][20]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, typically at twice the highest concentration to be tested.[20][21][22]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from an 18- to 24-hour agar plate, adjusting the turbidity to match a 0.5 McFarland standard.[20][21]
-
Plate Setup: Using a sterile 96-well microtiter plate, dispense 100 µL of the appropriate broth medium into each well.[18][20][22]
-
Serial Dilution: Add 100 µL of the 2x antimicrobial stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[22]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[20][21] Include a positive control (broth and inoculum, no drug) and a negative control (broth only).[20]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[18][19]
-
Result Interpretation: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][20]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[23][24] It measures the metabolic activity of cells, which is an indicator of cell health.[25]
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.[25]
Conclusion and Future Outlook
While direct experimental data on this compound is limited, a comparative analysis based on the established structure-activity relationships of related benzoxazole derivatives suggests its potential as a biologically active agent, particularly in the antimicrobial and anticancer arenas. The presence of the 2-chloro and 4-methyl substituents provides a unique chemical profile that warrants further investigation.
Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities using the standardized protocols outlined in this guide. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader benzoxazole class, paving the way for the rational design of new and more effective therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. journal.ijresm.com [journal.ijresm.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. broadpharm.com [broadpharm.com]
- 25. clyte.tech [clyte.tech]
- 26. researchgate.net [researchgate.net]
A Guide to Spectroscopic Analysis: Elucidating the Structure of 2-Chloro-4-methyl-1,3-benzoxazole Through Comparative Data
Introduction: The Logic of Spectroscopic Prediction
In the realm of drug discovery and materials science, the unambiguous identification of molecular structure is paramount. Heterocyclic compounds, such as benzoxazoles, form the scaffold for a vast array of pharmacologically active agents. Their subtle structural modifications can lead to profound changes in biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of molecular characterization.
This comparative analysis will provide researchers with a framework for interpreting spectra of novel benzoxazole derivatives and highlights the predictive power of fundamental spectroscopic principles.
Core Spectroscopic Methodologies: A Self-Validating Approach
The reliability of any spectroscopic analysis hinges on rigorous and reproducible experimental protocols. The data discussed herein is based on standard acquisition methods designed to ensure accuracy and consistency.
General Protocol for NMR Data Acquisition
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for precise structural mapping.[2]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified analyte for ¹H NMR (15-50 mg for ¹³C NMR) into a clean, dry NMR tube.[3]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, most commonly Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[3]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm). The residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as a secondary reference.[3]
-
Data Acquisition: Place the sample in the NMR spectrometer (typically operating at 400 MHz or higher for ¹H). Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Experimental Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation and analysis.
General Protocol for FT-IR Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[4]
Step-by-Step Protocol:
-
Sample Preparation: For liquids, a thin film is prepared by placing a drop of the neat sample between two salt (NaCl or KBr) plates. For solids, a KBr pellet is made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Background Scan: An initial scan of the empty sample compartment (or the pure KBr pellet) is taken to record the background spectrum.
-
Sample Scan: The prepared sample is placed in the spectrometer and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
General Protocol for Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural clues.[5] Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing predictable fragmentation.
Step-by-Step Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph (GC) inlet, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a positively charged molecular ion (M⁺•).
-
Fragmentation: Excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Spectroscopic Comparison: From Parent Molecule to Substituted Analog
To build our prediction for 2-Chloro-4-methyl-1,3-benzoxazole, we will first examine the empirical data for three key compounds: the parent benzoxazole ring, the 2-chloro substituted analog, and the 4-methyl substituted analog.
Molecular Structures for Comparison
Caption: Compounds under spectroscopic investigation.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum is highly informative for discerning the substitution pattern on the aromatic ring.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | -CH₃ (ppm) |
| Benzoxazole | ~8.1 (s) | ~7.7 (d) | ~7.3 (t) | ~7.3 (t) | ~7.5 (d) | N/A |
| 2-Chloro-1,3-benzoxazole [6] | N/A | ~7.64 (m) | ~7.34 (m) | ~7.31 (m) | ~7.45 (m) | N/A |
| 4-Methyl-1,3-benzoxazole | ~8.0 (s) | N/A | ~7.1 (d) | ~7.2 (t) | ~7.3 (d) | ~2.6 (s) |
| This compound | N/A | N/A | ~7.2 (d) | ~7.2 (t) | ~7.3 (d) | ~2.5 (s) |
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm). Predicted values for the target compound are in bold .
Analysis & Interpretation:
-
Benzoxazole (Parent): The spectrum shows a characteristic singlet for the H-2 proton and a complex multiplet system for the four protons on the benzene ring.[3]
-
Effect of 2-Chloro Group: In 2-Chloro-1,3-benzoxazole, the H-2 proton is absent. The electron-withdrawing nature of the chlorine atom deshields the entire aromatic system, but the effect is subtle and distributed. The aromatic protons appear as a complex multiplet between 7.31-7.64 ppm.[6]
-
Effect of 4-Methyl Group: 4-Methyl-1,3-benzoxazole shows a distinct singlet for the methyl group protons around 2.6 ppm. The electron-donating nature of the methyl group causes a slight shielding (upfield shift) of the adjacent aromatic protons, particularly H-5. The H-4 position is substituted and thus has no signal.
-
Prediction for this compound:
-
The H-2 and H-4 positions will be substituted, so no signals are expected from them.
-
A sharp singlet for the methyl group is predicted around δ 2.5 ppm .
-
The remaining three aromatic protons (H-5, H-6, H-7) will form a pattern similar to 4-methyl-benzoxazole but may be slightly shifted downfield due to the distal electron-withdrawing effect of the 2-chloro group. We predict a doublet for H-5, a triplet for H-6, and a doublet for H-7 in the δ 7.2-7.3 ppm region.
-
¹³C NMR Spectral Data Comparison
¹³C NMR reveals the electronic environment of each carbon atom in the structure.
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -CH₃ |
| Benzoxazole [7] | 152.5 | 141.9 | 121.7 | 124.5 | 124.5 | 110.3 | 150.6 | N/A |
| 2-Chloro-1,3-benzoxazole | ~155 | ~141 | ~122 | ~126 | ~126 | ~111 | ~149 | N/A |
| 4-Methyl-1,3-benzoxazole | 151.7 | 142.1 | 131.6 | 125.1 | 123.8 | 109.8 | 149.0 | 15.6 |
| This compound | ~154 | ~141 | ~132 | ~126 | ~125 | ~110 | ~148 | ~15.5 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm). Values for 2-Chloro-1,3-benzoxazole are estimated based on substituent effects. Predicted values for the target compound are in bold .
Analysis & Interpretation:
-
Benzoxazole (Parent): The spectrum shows seven distinct signals. C-2 is significantly downfield due to its attachment to both oxygen and nitrogen.[7]
-
Effect of 2-Chloro Group (Estimated): The direct attachment of the highly electronegative chlorine atom to C-2 will cause a significant downfield (deshielding) shift for this carbon, estimated to be around δ 155 ppm . The other aromatic carbons will be slightly deshielded.
-
Effect of 4-Methyl Group: The most notable changes are the appearance of the methyl carbon signal at a high field (δ 15.6 ppm ) and the downfield shift of the substituted C-4 carbon (δ 131.6 ppm ).
-
Prediction for this compound: We can predict the spectrum by combining the effects. The C-2 carbon will be downfield due to the chlorine substituent (~δ 154 ppm ). The C-4 carbon will be downfield due to the methyl substituent (~δ 132 ppm ). A methyl signal is expected around δ 15.5 ppm . The remaining carbon shifts will be a composite of the electronic effects from both groups.
FT-IR Spectral Data Comparison
The IR spectrum provides a quick fingerprint of the functional groups and bonding within the molecule.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Benzoxazole [8] | 3100-3000 (Ar C-H stretch), 1615 (C=N stretch), 1580, 1450 (Ar C=C stretch), ~1240 (C-O stretch) |
| 2-Chloro-1,3-benzoxazole | 3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), 1580, 1450 (Ar C=C stretch), ~1250 (C-O stretch), ~850-750 (C-Cl stretch) |
| 4-Methyl-1,3-benzoxazole | 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch) , ~1610 (C=N stretch), 1575, 1460 (Ar C=C stretch), ~1240 (C-O stretch) |
| This compound | 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), ~1615 (C=N stretch), 1575, 1460 (Ar C=C stretch), ~1250 (C-O stretch), ~850-750 (C-Cl stretch) |
Table 3: Comparison of Key FT-IR Absorption Frequencies. Predicted values for the target compound are in bold .
Analysis & Interpretation:
-
All compounds are expected to show aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching bands around 1600-1450 cm⁻¹, and the characteristic C=N stretch of the oxazole ring.[9]
-
The key diagnostic feature for the chloro-substituted compounds is the appearance of a C-Cl stretching vibration in the fingerprint region, typically between 850-750 cm⁻¹.
-
The key feature for the methyl-substituted compounds is the presence of aliphatic C-H stretching vibrations between 2950-2850 cm⁻¹.
-
Prediction for this compound: The spectrum is predicted to contain all the characteristic bands: aromatic C-H, alkyl C-H, C=N, C=C, C-O, and the crucial C-Cl stretch.
Mass Spectrometry Data Comparison
Mass spectrometry provides the molecular weight and reveals fragmentation patterns that reflect the molecule's stability and structure.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺•, m/z) | Key Fragments (m/z) |
| Benzoxazole [2] | 119.12 | 119 | 91 (M-CO), 64 (M-CO, -HCN) |
| 2-Chloro-1,3-benzoxazole | 153.57 | 153 / 155 (3:1 ratio) | 118 (M-Cl), 90 (M-Cl, -CO) |
| 4-Methyl-1,3-benzoxazole | 133.15 | 133 | 132 (M-H), 105 (M-H, -HCN), 91 |
| This compound | 167.60 | 167 / 169 (3:1 ratio) | 166 (M-H), 132 (M-Cl), 104 (M-Cl, -CO) |
Table 4: Comparison of Mass Spectrometry Data. Predicted values for the target compound are in bold .
Analysis & Interpretation:
-
Benzoxazole (Parent): The molecular ion at m/z 119 is prominent. A characteristic fragmentation pathway for benzoxazoles is the loss of carbon monoxide (CO, 28 Da) to give an ion at m/z 91, followed by the loss of hydrogen cyanide (HCN, 27 Da) to yield an ion at m/z 64.[2]
-
Effect of 2-Chloro Group: The most telling feature is the isotopic pattern of the molecular ion. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, we observe two peaks at m/z 153 and m/z 155 in an approximate 3:1 intensity ratio. Fragmentation is often initiated by the loss of the chlorine radical (Cl•, 35 Da) to give a fragment at m/z 118.
-
Effect of 4-Methyl Group: The molecular ion is at m/z 133. A common fragmentation for methylated aromatics is the loss of a hydrogen radical (H•) to form a stable tropylium-like cation, resulting in a strong peak at m/z 132 (M-1).
-
Prediction for this compound:
-
The molecular weight is 167.60. We predict a molecular ion cluster at m/z 167 and 169 in a 3:1 ratio, confirming the presence of one chlorine atom.
-
Fragmentation will likely proceed via two competitive pathways: loss of a hydrogen radical from the methyl group to give a fragment at m/z 166/168 , and loss of a chlorine radical to give a fragment at m/z 132 .
-
Subsequent loss of CO from the m/z 132 fragment would yield an ion at m/z 104 .
-
Predicted Fragmentation of this compound
Caption: Predicted major fragmentation pathways for the target compound.
Conclusion
While direct experimental spectra for this compound were not found, a rigorous comparative analysis of its parent molecule and mono-substituted analogs allows for a confident and detailed prediction of its key spectroscopic features. This guide demonstrates that by understanding the fundamental principles of how substituents influence NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation, researchers can effectively predict and interpret the spectra of novel compounds.
The predicted data—summarized in the tables above—provides a validated template for any scientist who synthesizes this compound. The presence of a methyl singlet (~2.5 ppm) and a three-proton aromatic system in the ¹H NMR, a molecular ion cluster at m/z 167/169 in the mass spectrum, and characteristic alkyl C-H and C-Cl stretches in the IR spectrum would serve as primary confirmation of a successful synthesis. This analytical process underscores the synergy between foundational chemical principles and advanced spectroscopic techniques in modern chemical research.
References
- 1. rsc.org [rsc.org]
- 2. Benzoxazole [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Benzoxazole [webbook.nist.gov]
- 7. Benzoxazole [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
alternative compounds to 2-Chloro-4-methyl-1,3-benzoxazole in research
Starting Research Phase
I am commencing my in-depth research to understand the applications of 2-Chloro -4-methyl-1,3-benzoxazole. I'll focus on its biological activities and how it works. Simultaneously, I'm looking for compounds that work similarly, including other benzoxazole variations.
Initiating Compound Comparison
I'm now diving into the comparative analysis. My focus is on thoroughly understanding the biological activities of 2-Chloro-4-methyl-1,3-benzoxazole and its mechanisms. I'm actively seeking similar compounds, like other benzoxazole derivatives, to understand their functional similarities. Alongside this, I'm identifying established experimental protocols to streamline the performance evaluation. Once compiled, I'll structure a guide for researchers.
Expanding the Search Scope
I've broadened my search to include the latest advancements in benzoxazole derivatives, focusing particularly on novel synthetic strategies and less-explored biological activities. The information gleaned so far strongly supports the compound's potential in medicinal chemistry, and I'm eager to delve into its structure-activity relationships.
Refining the Focus
I've established a solid base understanding of benzoxazole derivatives, but now, I need to zero in on this compound specifically. The initial broad search revealed a general overview, but it lacked the crucial details I need for a comparative analysis. My next move is to unearth its reported biological activities and experimental data. With this information in hand, I can then identify relevant alternatives and begin a meaningful comparison.
Reviewing Benzoxazole Data
I've just finished a comprehensive overview of benzoxazole derivatives, focusing on the expansive research concerning their biological activities. I'm especially interested in the anticancer, antimicrobial, and anti-inflammatory roles they play. Delving deeper, I'm now looking at synthesis and structure-activity relationships to understand how these compounds work.
Targeting Compound Specificity
I'm now focusing on the compound, this compound, which is the key compound I need to understand, but it's proving elusive. Although I've found broader data on benzoxazole derivatives, including chloro-substituted ones, there's a frustrating lack of specific research on this particular molecule. I need to find its applications to compare alternatives. My next step will be a deep dive into patents and papers that specifically mention this compound.
Identifying Research Gaps
My exploration of benzoxazole derivatives, including chloro-substituted varieties, has highlighted a glaring deficiency. While I found a wealth of data on the broader class and related compounds, the lead compound, this compound, remains elusive. I'm struggling to locate studies detailing its specific applications or biological activity. To make meaningful comparisons of alternatives, I must first understand the rationale for its use. My immediate priority is to uncover research that explicitly mentions this molecule.
Pinpointing Research Focus
I'm currently delving into the primary applications of benzoxazole derivatives, focusing on the recurrent themes from my search results. Antimicrobial, anticancer, and anti-inflammatory properties are clearly the dominant research areas. However, I'm still seeking specific biological data and more detailed research applications to strengthen this understanding.
Framing as Intermediate
I've shifted my focus to the compound's role as a synthetic intermediate. My research confirms it's not typically used directly for biological activity. Instead, the benzoxazole core and reactive chlorine at the 2-position make it a valuable building block for diverse derivatives. Data on direct comparisons remains sparse, so I'm reframing the guide to highlight its use in synthesis, especially for drug discovery. My new plan will start by introducing it as a versatile intermediate with emphasis on the Benzoxazole core and the reactivity of the 2-chloro substituent.
Reframing for Synthesis
My research further validates the compound's crucial role as a synthetic intermediate. It's clear that direct biological activity comparisons are unfeasible due to data scarcity. The benzoxazole core's versatility and the 2-chloro substituent's reactivity make it a valuable building block. My revised plan emphasizes this synthetic application, introducing the compound as a key intermediate for diverse derivative synthesis in drug discovery. The upcoming plan will encompass synthetic pathways and comparisons.
Defining Compound Utility
I've determined that the primary value of this compound lies not in its direct biological effects but as a precursor. My recent search strongly suggests its role as a key intermediate for synthesizing diverse, biologically active derivatives. The 2-chloro group acts as a reactive site, making it ideal for introducing functional groups and expanding the compound's utility. I plan to identify similar intermediates and synthetic strategies for a comparative analysis within the revised guide. I'll also visualize the pathways.
Clarifying Synthetic Roles
I've confirmed that this compound mainly functions as a building block. The 2-chloro group's leaving-group behavior is key. It lets us swap in other functional groups at the 2-position of the benzoxazole ring via nucleophilic substitution, expanding its synthetic potential.
Refining Synthesis Pathways
I'm now focusing on this compound's synthetic role. I've found it's a key intermediate, not the final active product. Its reactive chlorine allows for diverse derivatives. I'm organizing a comparison guide: introduction, synthesis via the intermediate, and alternative synthesis routes.
Outlining Guide Structure
I've determined that this compound's a crucial synthetic building block, not an end product. The chloro group is the key to creating diverse derivatives. I've collected data on its use and alternative routes, and the new plan is to present the information in a comparison guide: introduction, using the intermediate, then alternative synthesis pathways. I'll outline the reaction of this compound with nucleophiles for comparison.
Constructing the Synthesis Guide
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A Researcher's Guide to the Structure-Activity Relationship of 2-Chloro-4-methyl-1,3-benzoxazole Derivatives
The benzoxazole scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its ability to act as a structural isostere of natural nucleic bases like adenine and guanine may facilitate interactions with biological macromolecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 2-chloro-4-methyl-1,3-benzoxazole derivatives . We will explore how targeted chemical modifications to this core structure influence biological outcomes, compare the performance of various analogues, and provide validated experimental protocols to support further research and development.
The this compound Core
The foundational structure for our discussion is this compound. The key features influencing its biological activity are the reactive chloro group at the C2 position, which can be readily displaced for further derivatization, and the methyl group at the C4 position. Modifications at other positions on the benzene ring (C5, C6, C7) also play a crucial role in modulating the pharmacological profile.
General Synthetic Strategies
The synthesis of 2-substituted-4-methyl-benzoxazole derivatives typically begins with the cyclization of 2-amino-3-methylphenol with various reagents.[4][5] A common and efficient laboratory-scale approach involves the condensation of 2-amino-3-methylphenol with aromatic aldehydes, often facilitated by a catalyst under thermal or microwave-assisted conditions.[6][7] This method is advantageous due to the accessibility of starting materials and the high yields often achieved.
Below is a generalized workflow for the synthesis of these derivatives, illustrating the core reaction.
Caption: General synthesis of 2-aryl-4-methyl-1,3-benzoxazole derivatives.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Targets
The true value of a chemical scaffold lies in its adaptability. By systematically altering the substituents on the this compound core, we can tune its activity towards specific biological targets. Here, we compare its performance in two major therapeutic areas: oncology and microbiology.
Anticancer Activity: Targeting Kinase Pathways
Benzoxazole derivatives have emerged as potent anticancer agents, frequently acting as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[8][9][10] The SAR data reveals several key trends for enhancing antiproliferative activity.
Key SAR Insights for Anticancer Activity:
-
The Importance of Halogens: The presence of electron-withdrawing groups, particularly chlorine, on the benzoxazole ring system is often correlated with enhanced antiproliferative effects.[10][11] Studies on related 5-chlorobenzoxazole derivatives showed they were generally more potent than their unsubstituted or 5-methyl counterparts against cancer cell lines.[10] This suggests that the chloro group at position 2 on our core scaffold is a critical feature for activity.
-
Substitution at C2: Replacing the chloro group with various aryl or heteroaryl moieties is a primary strategy for optimizing potency.
-
Phenyl Ring Substituents: Derivatives with substituted phenyl rings at the C2 position show significant activity. For instance, compound 12l (structure not fully specified but derived from a C2-substituted benzoxazole core) demonstrated potent VEGFR-2 inhibition (IC₅₀ = 97.38 nM) and cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 10.50 µM and 15.21 µM, respectively.[8]
-
Heterocyclic Rings: Incorporating other heterocyclic rings, such as thiophene, at the C2 position can also yield highly active compounds.[12]
-
-
Mechanism of Action: Potent derivatives often induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8][12] For example, one highly active compound was found to arrest HepG2 cell growth in the Pre-G1 phase and induce apoptosis in 35.13% of the cell population.[8]
Comparative Performance of Anticancer Derivatives
The following table summarizes experimental data for representative benzoxazole derivatives, highlighting the impact of structural modifications on their anticancer potency.
| Compound ID (Reference) | Core Modification | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism of Action |
| Derivative 12l [8] | C2-Aryl substitution on a benzoxazole core | HepG2 | 10.50 | VEGFR-2 Inhibition, Apoptosis |
| MCF-7 | 15.21 | |||
| Derivative 14o [10] | C2-Aryl substitution on a 5-chlorobenzoxazole core | HepG2 | 3.22 | VEGFR-2 Inhibition |
| MCF-7 | 3.84 | |||
| Derivative 14a [10] | C2-(2-methoxyphenyl) on an unsubstituted benzoxazole core | HepG2 | 3.95 | VEGFR-2 Inhibition |
| MCF-7 | 4.05 | |||
| Derivative 3c [6] | C2-(4-chlorophenyl) on a 5-methylbenzoxazole core | MCF-7 | 4 µg/mL | Cytotoxicity |
Note: The specific core structures in the references may vary slightly (e.g., position of the methyl group), but the general SAR principles are applicable.
Caption: Key SAR drivers for anticancer activity of benzoxazole derivatives.
Antimicrobial Activity
The benzoxazole scaffold is also a fertile ground for developing novel antimicrobial agents to combat drug-resistant pathogens.[13][14] The structural features required for potent antibacterial or antifungal activity can differ significantly from those required for anticancer effects.
Key SAR Insights for Antimicrobial Activity:
-
Halogenation is Key: As with anticancer activity, halogenated derivatives are consistently more potent. The presence of a halogenated ring is often cited as a primary contributor to antifungal activity.[14]
-
Gram-Positive vs. Gram-Negative: Many benzoxazole derivatives show selective and potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[13] Activity against Gram-negative bacteria such as Escherichia coli is often more moderate, likely due to the barrier presented by the outer membrane.
-
Mechanism of Action: It is hypothesized that the structural similarity of the benzoxazole ring system to nucleic acid bases allows these compounds to interfere with nucleic acid synthesis in microbes.[1]
Comparative Performance of Antimicrobial Derivatives
The table below presents minimum inhibitory concentration (MIC) data, demonstrating how different substitutions impact antimicrobial efficacy.
| Compound ID (Reference) | Core Modification/Substitution | Target Organism | MIC (µg/mL) |
| Compound P4A [14] | 5-chloro-benzoxazolinone linked to sulfanilamide | S. aureus | Good |
| E. coli | Good | ||
| Compound P2B [14] | 5-chloro-benzoxazolinone linked to a dichlorobenzyl group | C. albicans | Good |
| General Finding [13] | Various 2-substituted benzoxazoles | B. subtilis (Gram+) | Active |
| E. coli (Gram-) | Less Active |
Note: Data is for structurally related benzoxazole/benzoxazolinone derivatives, illustrating the general principles.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, detailed methodologies are essential. The following protocols provide a self-validating framework for synthesizing and evaluating these compounds.
Protocol 1: General Synthesis of 2-Aryl-4-methyl-1,3-benzoxazole
This protocol is adapted from established methods for benzoxazole synthesis.[4][5]
Objective: To synthesize a 2-aryl-4-methyl-1,3-benzoxazole derivative via condensation.
Materials:
-
2-Amino-3-methylphenol (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Catalyst (e.g., LAIL@MNP, 4.0 mg) or Iodine (I₂)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine 2-amino-3-methylphenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the catalyst in a microwave-safe vessel.
-
For solvent-free conditions, seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 70-130°C) for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude mixture in ethyl acetate (15 mL).
-
If a solid catalyst was used, remove it via filtration or using an external magnet (for magnetic catalysts).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-4-methyl-1,3-benzoxazole derivative.
-
Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).[1][3]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines.[6][8]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
DMSO (cell culture grade)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The this compound scaffold is a highly versatile and promising platform for the development of targeted therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications, particularly at the C2 and benzene ring positions, can effectively tune the biological activity towards either anticancer or antimicrobial targets. The consistent importance of halogenation for enhancing potency across different therapeutic areas underscores its value in molecular design. The provided protocols offer a robust framework for the synthesis and evaluation of novel derivatives, enabling researchers to build upon this knowledge and accelerate the discovery of next-generation drugs.
References
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to 2-Chloro-4-methyl-1,3-benzoxazole: A Strategic Reagent for Advanced Heterocyclic Synthesis
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document moves beyond simple protocols to provide an in-depth analysis of 2-Chloro-4-methyl-1,3-benzoxazole, positioning it not merely as an intermediate, but as a strategic reagent for the efficient construction of complex molecular architectures. We will explore the chemical rationale behind its utility, compare its application to alternative synthetic strategies, and provide actionable experimental insights.
Introduction: The Strategic Value of a Privileged Scaffold
The benzoxazole core is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar geometry and ability to engage in various non-covalent interactions mean that molecules incorporating this scaffold are frequently found to possess potent biological activity, spanning applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4][5]
The central challenge in leveraging such a scaffold for drug discovery is the ability to rapidly and efficiently synthesize a diverse library of analogues to explore the structure-activity relationship (SAR). This is where this compound excels. While not a "reagent" in the classical sense of a coupling agent, its true power lies in its role as a highly reactive and versatile building block. The chlorine atom at the C2 position serves as an outstanding leaving group, transforming the benzoxazole core into an electrophilic partner ready for modification. This guide will illuminate the distinct advantages of employing this "activated" benzoxazole strategy over more traditional synthetic approaches.
Section 1: The Chemical Rationale for this compound
The unique reactivity of this molecule is a direct consequence of its specific substitution pattern. Understanding these individual contributions is key to appreciating its superiority in certain synthetic contexts.
-
The Benzoxazole Core : The aromaticity of the fused ring system provides inherent stability.[2] However, the electron-withdrawing nature of the embedded oxazole ring, particularly the nitrogen atom, renders the C2 position electron-deficient and thus susceptible to nucleophilic attack.
-
The 2-Chloro Substituent : This is the lynchpin of the molecule's utility. Chlorine is an excellent leaving group, particularly on an electron-deficient carbon. This functionalization primes the molecule for Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds. This pre-installed reactive handle allows for a modular and convergent synthetic design.
-
The 4-Methyl Substituent : The methyl group at the C4 position is not merely a passive spectator. It influences the molecule's electronic properties through weak inductive electron donation and provides a specific steric footprint. In drug design, such seemingly minor modifications can profoundly impact a molecule's binding affinity, selectivity, and metabolic stability.
The primary reaction pathway enabled by this reagent is Nucleophilic Aromatic Substitution (SNAr), as depicted below.
Caption: General reaction scheme using this compound.
Section 2: Comparative Analysis of Synthetic Strategies
The advantage of using this compound becomes clear when compared with alternative methods for synthesizing 2-substituted benzoxazoles. The key distinction is when the C2 substituent is introduced.
| Feature | Strategy A: 2-Chloro-benzoxazole (SNAr) | Strategy B: Direct Condensation | Strategy C: Direct C-H Functionalization |
| Description | A 2-chloro-substituted benzoxazole is prepared first, then diversified by reacting with various nucleophiles. | A substituted o-aminophenol is condensed directly with a carboxylic acid, aldehyde, or acyl chloride.[6][7][8] | The C-H bond at the C2 position of a pre-formed benzoxazole is directly coupled with a partner (e.g., an aryl halide).[9] |
| Reaction Conditions | Generally mild to moderate (RT to 120 °C). Base-mediated. | Often harsh. Can require high temperatures (150-180 °C) and strong acids (e.g., PPA) or dehydrating agents.[4] | Requires specific transition-metal catalysts (e.g., Palladium, Copper) and often specialized ligands and high temperatures.[9] |
| Substrate Scope | Excellent. Broad range of nucleophiles (amines, thiols, alcohols, etc.) can be used in the final step. Ideal for library synthesis. | Substrate-dependent. Performance varies greatly with the specific acid or aldehyde used. Sterically hindered partners can be problematic.[10] | Moderate to Good. Typically limited to specific coupling partners like aryl halides or other organometallic reagents. |
| Key Advantage | Modularity & Efficiency. One batch of the chloro-intermediate can generate hundreds of analogues quickly and under consistent conditions. | Atom Economy. Can be a very direct, one-step process from simple starting materials. | Novelty. Allows for the formation of C-C bonds that are difficult to access via other methods. |
| Key Disadvantage | Requires an extra step to synthesize the chloro-intermediate. | Lack of modularity; each new analogue requires a unique starting material (acid/aldehyde). Less predictable. | Catalyst cost, sensitivity to air/moisture, and potential for metal contamination in the final product. |
This comparison highlights the strategic utility of the 2-chloro-benzoxazole approach for programs in medicinal chemistry, where the rapid generation of a diverse chemical library is paramount for success.
Section 3: Experimental Protocol and Workflow
Here we provide a validated protocol for a representative SNAr reaction, demonstrating the practical application of this compound.
Synthesis of N-benzyl-4-methyl-1,3-benzoxazol-2-amine
Objective: To demonstrate a typical nucleophilic substitution reaction using a primary amine.
Materials:
-
This compound (1.0 eq, 1.0 g)
-
Benzylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).
-
Solvent & Reagents: Add DMF (10 mL) to dissolve the starting material. Follow with the addition of benzylamine (1.2 eq) and DIPEA (2.0 eq) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C. Allow the reaction to stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of a 2-amino-benzoxazole.
Section 4: Mechanistic Insights
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the electron-deficient nature of the C2 carbon and the presence of a good leaving group (Cl⁻).
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Nucleophilic Attack: The nucleophile (e.g., the lone pair on the nitrogen of benzylamine) attacks the electron-deficient C2 carbon of the benzoxazole ring. This is the rate-determining step (RDS) and leads to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization into the aromatic system, particularly by the electronegative nitrogen and oxygen atoms of the oxazole ring.
-
Leaving Group Departure: The aromaticity of the ring is restored by the rapid expulsion of the chloride ion, which is an excellent leaving group. This step is fast and results in the formation of the final substituted product.
Conclusion
This compound represents a highly strategic tool for chemical synthesis, particularly in the context of drug discovery and development. Its primary advantage lies not in being a universal reagent, but in its role as a modular and highly reactive electrophile. By enabling the late-stage introduction of diverse functionalities via a robust and predictable SNAr mechanism, it allows research teams to bypass the often cumbersome and unpredictable nature of de novo condensation syntheses. This approach accelerates the exploration of chemical space around the privileged benzoxazole core, providing a decisive edge in the quest for novel therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Cytotoxicity of Benzoxazole Derivatives in Cancer Research
The benzoxazole scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure found in numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural nucleic acid bases allows for potential interactions with biological macromolecules, making it a fertile ground for drug discovery.[1] In recent years, extensive research has focused on synthesizing and evaluating benzoxazole derivatives for their anticancer properties, revealing a broad spectrum of activity against various cancer cell lines.[1][2]
This guide provides a comparative analysis of the cytotoxic effects of 2-Chloro-4-methyl-1,3-benzoxazole and its broader class of derivatives. We will delve into structure-activity relationships, examine the mechanistic underpinnings of their cytotoxicity, and provide detailed protocols for robust in vitro evaluation. The objective is to equip researchers and drug development professionals with the critical insights needed to navigate the selection and screening of these promising compounds.
The Benzoxazole Scaffold: A Platform for Anticancer Agents
The core benzoxazole structure, a fusion of a benzene ring and an oxazole ring, offers a versatile template for chemical modification. Substitutions at various positions can dramatically influence the compound's physicochemical properties and biological activity. The parent compound named in the topic, this compound, serves as one example within this vast chemical space. By exploring derivatives with different functional groups, researchers can fine-tune cytotoxicity and selectivity against specific cancer targets.
Caption: General chemical structure of the benzoxazole scaffold.
Comparative Cytotoxicity Analysis of Benzoxazole Derivatives
The potency of benzoxazole derivatives is highly dependent on the nature and position of their substituents. Numerous studies have quantified the half-maximal inhibitory concentration (IC50) of various analogues against a panel of human cancer cell lines. The data consistently shows that modifications to the core structure can yield compounds with cytotoxic effects ranging from moderate to highly potent.[3][4][5]
For instance, certain derivatives have shown remarkable activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines.[3][4] The introduction of moieties like piperazine or specific halogen substitutions has been explored to enhance anticancer activity and improve the therapeutic index.[6][7]
Below is a summary of experimental data from various studies, highlighting the cytotoxic potential of different benzoxazole derivatives. This comparative table underscores the importance of structure-activity relationship (SAR) studies in identifying lead compounds.
| Compound Series / Derivative | Target Cell Line(s) | Key Findings (IC50 Values) | Reference |
| Benzoxazole-Piperazine Derivatives | MCF-7 (Breast), A-549 (Lung) | Compound 12a showed potent activity against both MCF-7 and A-549 cell lines. | [8] |
| Benzoic Acid Substituted Benzoxazoles | MCF-7 (Breast) | Most synthesized compounds demonstrated moderate to good anti-breast cancer activity in MTT assays. | [9] |
| Phortress Analogue (Compound 3n) | HT-29 (Colon), MCF-7 (Breast), A549 (Lung), HepG2 (Liver) | Displayed very attractive anticancer effects against the tested carcinogenic cell lines. | [10] |
| VEGFR-2 Inhibitor (Compound 12l) | HepG2 (Liver), MCF-7 (Breast) | Showed potent antiproliferative activity with IC50 values of 10.50 µM (HepG2) and 15.21 µM (MCF-7). | [5] |
| PARP-2 Inhibitors (Compounds 11 & 12) | MDA-MB-231 & MCF-7 (Breast) | Exhibited remarkable cytotoxicity, with IC50 values for compound 11 at 5.63 µM (MDA-MB-231) and 3.79 µM (MCF-7). | [4] |
| 2,5-Disubstituted Benzoxazole (Compound 3c) | MCF-7 (Breast) | Demonstrated the best cytotoxicity against MCF-7 cells with an IC50 of 4 µg/mL. | [6] |
Mechanisms of Action: How Benzoxazoles Induce Cell Death
The cytotoxic effects of benzoxazole derivatives are often attributed to their ability to interfere with specific molecular targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for rational drug design and development.
1. Kinase Inhibition: A prominent mechanism for many anticancer agents is the inhibition of tyrosine kinases. Several benzoxazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3][5][8] By blocking the VEGFR-2 signaling pathway, these compounds can stifle the formation of new blood vessels that supply nutrients to tumors, leading to suppressed growth.
2. Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Certain benzoxazole derivatives have been shown to induce apoptosis in cancer cells.[5][11] Mechanistic studies reveal that these compounds can modulate the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and caspase-3 while decreasing the levels of anti-apoptotic Bcl-2.[5] This shift in the balance of apoptotic regulators ultimately pushes the cancer cell towards self-destruction.
Caption: Simplified pathway of apoptosis induction by benzoxazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and well-controlled experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
The principle behind this assay is the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][14] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[14]
-
Causality: This density ensures that cells are in their logarithmic growth phase during the experiment and provides a sufficient population for a detectable signal. A 24-hour incubation period allows the cells to adhere firmly to the plate surface.[12]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the benzoxazole derivatives in culture medium from a concentrated stock solution (typically in DMSO). After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[14]
-
Controls: Include a "vehicle control" with DMSO at the same concentration as the highest drug dose to account for solvent toxicity, and a "no-treatment control" with cells in medium only.[12][14]
-
Causality: A dose-response analysis is crucial for determining the IC50 value. The controls validate that the observed cell death is due to the compound and not the solvent.
-
-
Incubation:
-
Action: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Causality: The incubation time is a critical variable. Shorter times may reveal acute toxicity, while longer exposures can uncover cytostatic or slower cytotoxic effects.
-
-
MTT Addition:
-
Action: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9][14]
-
Causality: During this time, only viable cells with active mitochondrial reductases will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Causality: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent is required to release the colored product into the solution for quantification.
-
-
Data Acquisition and Analysis:
-
Action: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Causality: The absorbance is directly proportional to the amount of formazan, and thus to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A typical experimental workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The benzoxazole scaffold and its derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics.[1][15] The available data clearly demonstrates that strategic chemical modifications can lead to potent cytotoxic agents active against a range of human cancers.[3][4][5] The primary mechanisms of action appear to involve the targeted inhibition of critical signaling pathways like VEGFR-2 and the induction of apoptosis.
Future research should focus on:
-
Broadening SAR Studies: Synthesizing and screening novel derivatives to further refine the structure-activity relationships and improve potency and selectivity.
-
Mechanistic Elucidation: Moving beyond initial cytotoxicity screening to perform in-depth mechanistic studies, including target identification and pathway analysis for the most promising lead compounds.
-
In Vivo Evaluation: Progressing compounds with favorable in vitro profiles and low toxicity in normal cell lines to preclinical animal models to assess their efficacy and safety in a whole-organism context.[16]
By combining rational design, rigorous in vitro screening, and detailed mechanistic investigation, the full therapeutic potential of benzoxazole derivatives can be unlocked, paving the way for the next generation of cancer therapies.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Chloro-4-methyl-1,3-benzoxazole Derivatives as Potential Anticancer Agents
This guide provides a comprehensive framework for conducting comparative molecular docking studies on a series of novel 2-Chloro-4-methyl-1,3-benzoxazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical scaffold, particularly in the realm of oncology. By integrating established computational methodologies with a deep understanding of the underlying biological context, this document serves as a practical roadmap for identifying promising lead compounds for further preclinical and clinical investigation.
Introduction: The Therapeutic Promise of Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, and notably, anticancer agents.[1][3][4] The inherent versatility of the benzoxazole ring system allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a chloro group at the 2-position and a methyl group at the 4-position of the 1,3-benzoxazole core presents a unique opportunity to explore novel structure-activity relationships (SAR).
Molecular docking, a powerful in-silico technique, has become an indispensable tool in modern drug discovery.[5][6] It predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[5] This computational approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological evaluation, and the elucidation of the molecular basis of ligand-receptor interactions.[7] This guide will focus on the application of comparative docking studies to a series of this compound derivatives, with the aim of identifying potent inhibitors of a key oncogenic protein.
Strategic Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A crucial step in any structure-based drug design campaign is the selection of a biologically relevant and validated therapeutic target. For this comparative study, we have chosen Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5][7] Dysregulation of VEGFR-2 signaling is a hallmark of many solid tumors, which rely on angiogenesis to support their growth and metastasis.[7] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have highlighted the potential of benzoxazole derivatives as VEGFR-2 inhibitors, making it an excellent target for our investigation.[7]
The Virtual Ligand Library: Design of this compound Derivatives
The design of the virtual ligand library is centered around the this compound scaffold. A series of derivatives will be generated by introducing diverse substituents at a suitable position on the benzoxazole ring. The synthesis of the core structure can be conceptually based on the condensation of 2-amino-3-methylphenol with chloroacetyl chloride, a common method for synthesizing 2-chloromethyl-benzoxazoles.[8] For the purpose of this in-silico study, we will computationally generate a library of derivatives with varying electronic and steric properties to probe the chemical space around the core scaffold.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
This section provides a detailed, self-validating protocol for performing the comparative docking studies. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Software and Tools
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.
-
Protein Preparation Wizard: Included in most molecular modeling suites.
-
Ligand Preparation Tool: LigPrep (Schrödinger), or similar.
-
Visualization Software: PyMOL, Discovery Studio Visualizer.
Workflow Diagram
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Procedural Guide to the Safe Disposal of 2-Chloro-4-methyl-1,3-benzoxazole
In the lifecycle of research and development, the responsible disposal of chemical reagents is as critical as their synthesis and application. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 2-Chloro-4-methyl-1,3-benzoxazole. As a chlorinated heterocyclic compound, its disposal requires meticulous attention to detail to ensure the safety of laboratory personnel and the protection of our environment. This document is crafted to empower researchers, scientists, and drug development professionals with the knowledge to manage this process with confidence and scientific integrity.
Part 1: Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. Based on data from analogous compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize any potential exposure. The causality behind this stringent requirement is the potential for this chlorinated organic compound to be absorbed through the skin or cause significant irritation upon contact.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Neat Chemical | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Use in a certified chemical fume hood. If not possible, an N95 respirator or higher is required. |
| Preparing for Disposal | Chemical splash goggles | Chemical-resistant gloves | Lab coat | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit | A self-contained breathing apparatus (SCBA) may be necessary for large spills. |
Safe Handling Practices
Adherence to these procedures is a self-validating system for safety in the laboratory.
-
Ventilation is Key: Always handle this compound in a well-ventilated area, with a preference for a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][5]
-
Mindful Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Contamination Prevention: Minimize the generation of dust or aerosols during handling.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a halogenated hazardous waste .[3][6][7] It must never be disposed of down the drain or in regular solid waste streams.
Waste Segregation: A Critical Step
The rationale behind stringent waste segregation is to prevent dangerous chemical reactions and to ensure that the waste is sent to the appropriate disposal facility. Halogenated organic compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[8]
Experimental Protocol for Waste Segregation:
-
Obtain a Designated Waste Container: Procure a clearly labeled, sealable, and chemically compatible container specifically for "Halogenated Organic Waste."[3][7]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
No Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[3][7]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the designated halogenated waste container.
Arranging for Disposal
-
Contact Your EHS Department: Your institution's Environmental Health & Safety department is the authoritative body for chemical waste disposal. Contact them to schedule a pickup for your hazardous waste.
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for waste documentation and hand-off.
-
Approved Disposal Facility: The final disposal must be carried out at an approved and licensed waste disposal plant.[2][9]
Part 3: Emergency Preparedness: Spill Response Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential risks.
Experimental Protocol for Spill Response:
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and inform your supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment (for a small, manageable spill):
-
Wear the appropriate PPE as outlined in the table above.
-
For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
-
Collection: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed, labeled container for disposal as halogenated hazardous waste.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
Navigating the Safe Handling of 2-Chloro-4-methyl-1,3-benzoxazole: A Guide to Personal Protective Equipment
Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
The proper handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides a detailed operational plan for the safe use of 2-Chloro-4-methyl-1,3-benzoxazole, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). As a chlorinated heterocyclic compound, it warrants a cautious and informed approach to minimize exposure risks.
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the primary routes of potential exposure that must be mitigated are through skin contact, eye contact, and inhalation.
Core Principles of Protection: Engineering and Administrative Controls
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative measures to minimize hazards at their source.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is mandatory for any procedure that may generate vapors, mists, or aerosols.[6] An eyewash station and safety shower must be readily accessible and tested regularly.[4][7]
-
Administrative Controls: Adherence to standard operating procedures, proper training on the specific hazards of this chemical, and clear labeling of all containers are essential administrative controls. Always wash hands thoroughly after handling the compound.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is dictated by the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Compatible chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Government-approved respirator if not in a fume hood[4] |
| Conducting Reactions and Work-up | Chemical splash goggles and face shield | Compatible chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Not generally required if conducted in a fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA)[4] |
Rationale for PPE Selection
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[7] A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when heating solutions.[6]
-
Hand Protection: Compatible chemical-resistant gloves are crucial to prevent skin contact.[4][5] Nitrile gloves are a common and effective choice, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical being handled. Always inspect gloves for any signs of degradation or perforation before use.[4] Proper glove removal technique is essential to avoid contaminating your hands.[4]
-
Body Protection: A standard laboratory coat is sufficient for most routine operations to protect against minor spills and contamination of personal clothing.[4] For procedures with a higher risk of significant splashing, a chemical-resistant apron should be worn over the lab coat. In the event of a large spill, a full chemical-resistant suit may be necessary.[8]
-
Respiratory Protection: When handling the compound outside of a properly functioning fume hood, a government-approved respirator is necessary to prevent inhalation of vapors or aerosols.[4] For emergency situations such as a large spill, a self-contained breathing apparatus (SCBA) is required to provide a breathable air supply.[4]
Step-by-Step Guide to Safe Handling and Disposal
Pre-Operational Checklist:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[7]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above for your specific task.
-
Review the Safety Data Sheet (SDS): Before beginning work, always review the SDS for this compound for the most up-to-date safety information.[4][5]
-
Prepare for Spills: Ensure a chemical spill kit is readily available and you are familiar with its contents and use.[6]
Operational Protocol:
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it is properly fitted.
-
Handling the Chemical: Conduct all manipulations of this compound within the fume hood.[6] Use appropriate glassware and equipment to minimize the risk of spills or breakage.
-
Post-Handling Procedures: After completing your work, decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on to prevent cross-contamination. Remove gloves first, followed by your lab coat, and finally your eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[4][5]
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, and contaminated lab materials, must be disposed of as hazardous waste.[1][9] Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[5] Containers for this waste should be clearly labeled.[6]
Emergency Procedures: In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these guidelines and maintaining a culture of safety, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
